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  • Product: 2-(4-Fluorobenzoyl)-5-methylpyridine
  • CAS: 497854-91-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-(4-Fluorobenzoyl)-5-methylpyridine

Abstract This technical guide provides a comprehensive overview of 2-(4-Fluorobenzoyl)-5-methylpyridine, a fluorinated aryl-pyridyl ketone of significant interest to the chemical and pharmaceutical sciences. The document...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-(4-Fluorobenzoyl)-5-methylpyridine, a fluorinated aryl-pyridyl ketone of significant interest to the chemical and pharmaceutical sciences. The document delineates its chemical identity, physicochemical properties, and a detailed, plausible synthetic pathway. Furthermore, it explores the compound's potential applications in drug discovery and materials science, rooted in the established utility of the pyridine and fluorobenzoyl scaffolds. This guide is intended for researchers, chemists, and professionals in drug development, offering both foundational knowledge and practical insights into the synthesis and application of this class of compounds.

Introduction: The Significance of Fluorinated Pyridine Scaffolds

The incorporation of fluorine into heterocyclic compounds is a cornerstone of modern medicinal chemistry.[1] The unique physicochemical properties of fluorine—its high electronegativity, small steric footprint, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Pyridine rings, on the other hand, are prevalent structural motifs in a vast array of pharmaceuticals and bioactive molecules due to their ability to engage in hydrogen bonding and their overall electronic characteristics.

2-(4-Fluorobenzoyl)-5-methylpyridine belongs to the aryl-pyridyl ketone family, a class of compounds recognized for their versatile applications as key intermediates in the synthesis of more complex molecules. The juxtaposition of the 5-methylpyridine moiety and the 4-fluorobenzoyl group creates a molecule with a distinct electronic and steric profile, making it a valuable building block for exploring new chemical space in drug discovery and materials science. This guide will provide an in-depth analysis of this specific molecule, from its fundamental properties to its potential applications.

Chemical Identity and Physicochemical Properties

While 2-(4-Fluorobenzoyl)-5-methylpyridine is a specific chemical entity, it is important to note that its isomers, such as 5-(2-Fluorobenzoyl)-2-methylpyridine (CAS No. 203399-16-0), are also documented.[2] For the purpose of this guide, we will focus on the structure as named in the topic.

Chemical Structure:

Caption: Chemical structure of 2-(4-Fluorobenzoyl)-5-methylpyridine.

Table 1: Core Chemical Identifiers

IdentifierValueSource
Chemical Name 2-(4-Fluorobenzoyl)-5-methylpyridineN/A
(4-fluorophenyl)(5-methylpyridin-2-yl)methanoneN/A
Molecular Formula C₁₃H₁₀FNO[2]
Molecular Weight 215.23 g/mol [2]
Canonical SMILES CC1=CC(=NC=C1)C(=O)C2=CC=C(F)C=C2N/A
InChI Key ZIMSRFDOVAUWGG-UHFFFAOYSA-N (for isomer)[2]

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueSource
Melting Point 58-59 °C (for a related isomer)[3]
Boiling Point ~285 °C[3]
logP 2.48[2]
Water Solubility 0.36 g/L[2]
pKa (Strongest Basic) 4.46[2]
Polar Surface Area 29.96 Ų[2]

Synthesis and Manufacturing

Proposed Synthetic Pathway: A Two-Step Approach

The proposed synthesis involves the conversion of a commercially available methylpyridine derivative to an organometallic reagent, followed by a coupling reaction with a 4-fluorobenzoyl derivative. A Negishi or a similar palladium-catalyzed cross-coupling reaction is a suitable choice for this transformation due to its functional group tolerance and high efficiency.

SynthesisWorkflow Start 2-Bromo-5-methylpyridine Step1 Organometallic Formation Start->Step1 Reagent1 n-BuLi or Mg Reagent1->Step1 Intermediate Pyridyl-organometallic (Li or MgX) Step2 Cross-Coupling Reaction Intermediate->Step2 CouplingPartner 4-Fluorobenzoyl chloride CouplingPartner->Step2 Catalyst Pd catalyst Catalyst->Step2 Product 2-(4-Fluorobenzoyl)-5-methylpyridine Step1->Intermediate Step2->Product

Caption: Proposed synthetic workflow for 2-(4-Fluorobenzoyl)-5-methylpyridine.

Detailed Experimental Protocol (Hypothetical)

Materials:

  • 2-Bromo-5-methylpyridine

  • n-Butyllithium (n-BuLi) or Magnesium (Mg) turnings

  • 4-Fluorobenzoyl chloride

  • Anhydrous tetrahydrofuran (THF)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) if necessary for certain coupling variants

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step 1: Formation of the Pyridyl Organometallic Reagent

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add 2-bromo-5-methylpyridine (1.0 eq) and anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise while maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the lithiated pyridine intermediate.

Causality Insight: The low temperature is critical to prevent side reactions and decomposition of the organolithium reagent. The bromine atom directs the lithiation to the 2-position of the pyridine ring.

Step 2: Acylation with 4-Fluorobenzoyl Chloride

  • In a separate flask, dissolve 4-fluorobenzoyl chloride (1.2 eq) in anhydrous THF.

  • Slowly add the solution of 4-fluorobenzoyl chloride to the freshly prepared lithiated pyridine solution at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure 2-(4-Fluorobenzoyl)-5-methylpyridine.

Self-Validation: The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the fluorine atom can be confirmed by ¹⁹F NMR.

Applications in Research and Drug Development

Aryl-pyridyl ketones are valuable precursors in the synthesis of a wide range of biologically active molecules. The specific structure of 2-(4-Fluorobenzoyl)-5-methylpyridine suggests several potential applications.

Key Intermediate in Medicinal Chemistry

The ketone functionality serves as a versatile handle for further chemical modifications. For instance, it can be reduced to a secondary alcohol, which can then be used in esterification or etherification reactions. The pyridine nitrogen can be quaternized or oxidized, and the aromatic rings can undergo further substitution reactions. These transformations allow for the generation of diverse molecular libraries for screening against various biological targets. This compound can be a key building block for inhibitors of enzymes such as Cyclin-Dependent Kinase 2 (CDK2), which is a target in cancer therapy.[4][5]

Applications Core 2-(4-Fluorobenzoyl)-5-methylpyridine Reduction Reduction of Ketone Core->Reduction Heterocycle Heterocycle Formation Core->Heterocycle Derivatization Further Ring Derivatization Core->Derivatization Alcohol Chiral Alcohols Reduction->Alcohol Bioactive Bioactive Heterocycles Heterocycle->Bioactive Library Diverse Chemical Libraries Derivatization->Library Drug Potential Drug Candidates (e.g., Kinase Inhibitors) Alcohol->Drug Bioactive->Drug Library->Drug

Caption: Potential derivatization pathways and applications.

Ligand for Catalysis

Pyridine-containing molecules are widely used as ligands in coordination chemistry and catalysis. The nitrogen atom of the pyridine ring can coordinate to a metal center, and the electronic properties of the ligand can be tuned by the substituents on the ring. The 2-(4-Fluorobenzoyl)-5-methylpyridine could potentially serve as a bidentate ligand, coordinating through both the pyridine nitrogen and the carbonyl oxygen. Related structures, such as 2-(4-Fluorophenyl)-5-methylpyridine, are utilized as ligands in the preparation of Iridium(III) photocatalysts.[3]

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the structure and purity of the synthesized 2-(4-Fluorobenzoyl)-5-methylpyridine.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic signals for the aromatic protons on both the pyridine and fluorophenyl rings, as well as a singlet for the methyl group. The coupling patterns will be indicative of the substitution pattern.

    • ¹³C NMR: Will reveal the number of unique carbon environments, including the carbonyl carbon at a characteristic downfield shift.

    • ¹⁹F NMR: A singlet is expected, confirming the presence of the fluorine atom.

  • Mass Spectrometry (MS): Will provide the molecular weight of the compound and fragmentation patterns that can help to confirm the structure.

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1650-1680 cm⁻¹ will be indicative of the carbonyl group.

  • Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be used to assess the purity of the compound.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling 2-(4-Fluorobenzoyl)-5-methylpyridine.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[6][7]

  • Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.[6][8]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.[6]

While specific toxicity data for this compound is not available, related fluorinated and pyridine-containing compounds can be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[7][9]

Conclusion

2-(4-Fluorobenzoyl)-5-methylpyridine represents a molecule of considerable potential for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. Its synthesis, while not explicitly detailed in the current literature, is readily achievable through established synthetic methodologies. The unique combination of a fluorinated benzoyl group and a methylpyridine core makes it an attractive building block for the development of novel pharmaceuticals and functional materials. This guide provides a foundational understanding of its properties and a practical framework for its synthesis and potential applications, encouraging further exploration of this and related compounds.

References

  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

  • Google Patents. CN102757390A - Method for preparing 2-methoxy-4-diazanyl-5-fluoropyrimidine.
  • MDPI. Novel Anti-Melanogenic Compounds, (Z)-5-(Substituted Benzylidene)-4-thioxothiazolidin-2-one Derivatives: In Vitro and In Silico Insights. [Link]

  • Google Patents. CN103193704A - 2-hydroxy-4-amino-5-methylpyridine heterocyclic compound.
  • Pharmaffiliates. CAS No : 1798043-23-8 | Product Name : 2-(2-Amino-5-bromobenzoyl)-5-methylpyridine. [Link]

  • MDPI. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. [Link]

  • Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.
  • PhytoBank. Showing 5-(2-Fluorobenzoyl)-2-methylpyridine (PHY0177363). [Link]

  • ResearchGate. Synthesis, crystal structure, anti-lung cancer activity of 2-(4-fluorophenyl)-5-(5-iodo-2-methylbenzyl)thiophene. [Link]

  • National Center for Biotechnology Information. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. [Link]

  • National Center for Biotechnology Information. Occurrence of “Natural Selection” in Successful Small Molecule Drug Discovery. [Link]

  • Loba Chemie. 2-AMINO-5-METHYLPYRIDINE. [Link]

  • PubMed. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. [Link]

Sources

Exploratory

structural analogs and derivatives of 2-(4-Fluorobenzoyl)-5-methylpyridine

An In-depth Technical Guide to the Structural Analogs and Derivatives of 2-(4-Fluorobenzoyl)-5-methylpyridine for Advanced Drug Discovery Abstract The unique chemical architecture of 2-(4-Fluorobenzoyl)-5-methylpyridine,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structural Analogs and Derivatives of 2-(4-Fluorobenzoyl)-5-methylpyridine for Advanced Drug Discovery

Abstract

The unique chemical architecture of 2-(4-Fluorobenzoyl)-5-methylpyridine, characterized by a fluorinated benzoyl moiety linked to a methylated pyridine ring, presents a compelling scaffold for medicinal chemistry and drug development. The presence of the fluorine atom can significantly influence the molecule's electronic properties, metabolic stability, and binding interactions, making it a valuable starting point for the design of novel therapeutic agents.[1] This guide provides a comprehensive exploration of the , offering a technical framework for researchers and scientists. We will delve into rational design strategies, proposed synthetic methodologies, and potential biological activities, drawing parallels from the broader class of benzoylpyridine and related heterocyclic compounds.

Introduction: The Therapeutic Potential of the 2-Benzoylpyridine Scaffold

The 2-benzoylpyridine core is a recognized privileged structure in medicinal chemistry, serving as a key pharmacophore in a variety of biologically active compounds.[2] Its inherent properties, such as the ability to act as a bidentate ligand and form stable complexes with metal ions, have led to its investigation in diverse therapeutic areas.[3] Derivatives of 2-benzoylpyridine have demonstrated promising antiproliferative activity against various cancer cell lines and have been explored for their potential as metal-chelating agents.[3] The parent compound, 2-benzoylpyridine, is a yellow crystalline solid soluble in organic solvents and serves as a crucial intermediate in the synthesis of pharmaceuticals, including antihistamines, antiviral agents, and anti-inflammatory drugs.[3][4][5] The introduction of a fluorine atom and a methyl group, as seen in 2-(4-Fluorobenzoyl)-5-methylpyridine, offers opportunities to modulate the pharmacokinetic and pharmacodynamic properties of the parent scaffold.

Design and Synthesis of Structural Analogs and Derivatives

The rational design of analogs and derivatives of 2-(4-Fluorobenzoyl)-5-methylpyridine can be approached by systematically modifying its core components: the pyridine ring, the benzoyl moiety, and the interconnecting ketone linker.

Modifications of the Pyridine Ring

Variations in the substitution pattern of the pyridine ring can significantly impact the molecule's polarity, basicity, and steric profile.

  • Positional Isomers of the Methyl Group: Shifting the methyl group to the 3, 4, or 6-position of the pyridine ring would generate a series of isomers with potentially different biological activities. For instance, (4-fluorophenyl)-(2-methylpyridin-4-yl)methanone is a known analog.[6]

  • Introduction of Alternative Substituents: Replacing the methyl group with other small alkyl groups, halogens, or electron-withdrawing/donating groups can fine-tune the electronic properties of the pyridine ring. The synthesis of related compounds like 2,4-dichloro-5-methylpyridine provides a basis for such modifications.[7]

  • Bioisosteric Replacements: The pyridine ring could be replaced with other heteroaromatic systems like pyrimidine or pyrazine to explore different spatial arrangements and hydrogen bonding capabilities.[8]

Modifications of the Benzoyl Moiety

The fluorinated benzoyl group is a critical component for tuning the electronic and lipophilic character of the molecule.

  • Positional Isomers of the Fluorine Atom: Moving the fluorine atom to the 2- or 3-position of the phenyl ring can alter the molecule's conformation and interaction with biological targets. An example of a related compound is 5-(2-Fluorobenzoyl)-2-methylpyridine.[9]

  • Polyfluorination: The introduction of additional fluorine atoms, such as in a 2,4-difluorobenzoyl moiety, can further enhance metabolic stability and binding affinity.[10][11]

  • Substitution with Other Halogens: Replacing fluorine with chlorine, bromine, or iodine would systematically vary the size and electronic nature of the substituent.

  • Introduction of Other Functional Groups: The incorporation of hydroxyl, methoxy, or amino groups on the phenyl ring can introduce new hydrogen bonding opportunities and alter the solubility profile.

Proposed Synthetic Strategies

The synthesis of 2-(4-Fluorobenzoyl)-5-methylpyridine and its analogs can be achieved through several established synthetic routes. A general and versatile approach involves the coupling of a pyridine derivative with a benzoyl derivative.

A common method for the synthesis of 2-benzoylpyridine derivatives involves the reaction of a pyridinecarboxylic acid or its derivative with an organometallic reagent, such as a Grignard or organolithium reagent derived from a substituted bromobenzene.

Experimental Protocol: Synthesis of 2-(4-Fluorobenzoyl)-5-methylpyridine

  • Preparation of 5-methylpyridine-2-carbonitrile: Start with 2,5-lutidine (2-methyl-5-methylpyridine). Oxidation of the 2-methyl group to a carboxylic acid, followed by conversion to the corresponding amide and subsequent dehydration, will yield 5-methylpyridine-2-carbonitrile.

  • Grignard Reaction: Prepare the Grignard reagent from 1-bromo-4-fluorobenzene and magnesium turnings in anhydrous diethyl ether.

  • Coupling Reaction: Add the Grignard reagent dropwise to a solution of 5-methylpyridine-2-carbonitrile in anhydrous toluene at 0°C.

  • Hydrolysis: After the reaction is complete, hydrolyze the intermediate imine with aqueous acid (e.g., 1 M HCl) to yield 2-(4-Fluorobenzoyl)-5-methylpyridine.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

DOT Script for Synthetic Workflow

SynthesisWorkflow cluster_pyridine Pyridine Moiety Preparation cluster_benzoyl Benzoyl Moiety Preparation 2,5-Lutidine 2,5-Lutidine 5-Methylpicolinic_Acid 5-Methylpicolinic_Acid 2,5-Lutidine->5-Methylpicolinic_Acid Oxidation 5-Methylpicolinamide 5-Methylpicolinamide 5-Methylpicolinic_Acid->5-Methylpicolinamide Amidation 5-Methylpyridine-2-carbonitrile 5-Methylpyridine-2-carbonitrile 5-Methylpicolinamide->5-Methylpyridine-2-carbonitrile Dehydration Coupling_Reaction Grignard Addition 5-Methylpyridine-2-carbonitrile->Coupling_Reaction 1-Bromo-4-fluorobenzene 1-Bromo-4-fluorobenzene 4-Fluorophenylmagnesium_bromide 4-Fluorophenylmagnesium_bromide 1-Bromo-4-fluorobenzene->4-Fluorophenylmagnesium_bromide Mg, Et2O 4-Fluorophenylmagnesium_bromide->Coupling_Reaction Hydrolysis Hydrolysis Coupling_Reaction->Hydrolysis H3O+ Purification Purification Hydrolysis->Purification Column Chromatography Final_Product 2-(4-Fluorobenzoyl)- 5-methylpyridine Purification->Final_Product Yields

Caption: Proposed synthetic workflow for 2-(4-Fluorobenzoyl)-5-methylpyridine.

Physicochemical and Biological Properties of Analogs and Derivatives

The structural modifications proposed above are expected to result in a range of physicochemical and biological properties.

Physicochemical Properties

The following table summarizes the predicted impact of structural modifications on key physicochemical properties:

ModificationPredicted Impact on Lipophilicity (LogP)Predicted Impact on pKaPredicted Impact on Solubility
Shifting methyl group positionMinor changeMinor changeMinor change
Replacing methyl with larger alkyl groupIncreaseMinor changeDecrease
Adding electron-withdrawing group to pyridineDecreaseDecreaseMay increase or decrease
Adding electron-donating group to pyridineIncreaseIncreaseMay decrease
Moving fluorine on benzoyl ringNo significant changeMinor changeNo significant change
Adding more fluorine atomsIncreaseDecreaseDecrease
Replacing fluorine with other halogensIncrease (Cl < Br < I)Minor changeDecrease
Adding polar groups to benzoyl ringDecreaseCan introduce acidic/basic centersIncrease
Potential Biological Activities

Based on the known biological activities of related benzoylpyridine and fluorinated heterocyclic compounds, the analogs and derivatives of 2-(4-Fluorobenzoyl)-5-methylpyridine could be explored for a variety of therapeutic applications.

  • Anticancer Activity: Benzoylpyridine derivatives have shown antiproliferative effects.[3] The introduction of a fluorine atom can enhance this activity by improving metabolic stability and target binding. Novel heterocyclic compounds containing a 2-(4-fluorophenyl) moiety have demonstrated potential as anticancer agents.[12]

  • Antimicrobial Activity: 2-Acetylpyridine derivatives have shown moderate activity against Gram-positive bacteria.[13] The benzoylpyridine scaffold could be a starting point for developing new antibacterial agents.

  • Enzyme Inhibition: The 4-(p-fluorobenzoyl)piperidine fragment is a key component in potent 5-HT2A receptor antagonists.[2] Similarly, derivatives of 2-(4-Fluorobenzoyl)-5-methylpyridine could be investigated as inhibitors of various enzymes and receptors. For example, certain pyrimidine analogs have shown potent and selective inhibition of the Na+/H+ exchanger-1 (NHE-1).[14]

  • Antileishmanial Activity: Pyridylhydrazone derivatives have demonstrated significant antileishmanial activity.[8]

  • Pesticidal Activity: Benzamides substituted with pyridine-linked 1,2,4-oxadiazole have shown good larvicidal and fungicidal activities.[15]

Characterization and Experimental Protocols

The synthesized analogs and derivatives should be thoroughly characterized to confirm their structure and purity.

Structural Elucidation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the connectivity of atoms and the position of substituents.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and confirm the elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the carbonyl (C=O) stretch of the ketone.

Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for determining the purity of the synthesized compounds.

  • Melting Point Analysis: A sharp melting point range is indicative of a pure crystalline compound.

Experimental Protocol: General Procedure for Biological Screening

  • Compound Preparation: Prepare stock solutions of the synthesized compounds in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Cell Culture: Maintain the desired cancer cell lines or microbial strains according to standard protocols.

  • In Vitro Assay:

    • Antiproliferative Assay (e.g., MTT assay): Seed cells in 96-well plates and treat with serial dilutions of the test compounds. After a specified incubation period, assess cell viability using the MTT reagent.

    • Antimicrobial Assay (e.g., broth microdilution): Inoculate a liquid growth medium with the microbial strain and add serial dilutions of the test compounds. Determine the minimum inhibitory concentration (MIC) after incubation.

  • Data Analysis: Calculate IC₅₀ (for antiproliferative assays) or MIC values and compare them to relevant positive controls.

DOT Script for a Hypothetical Signaling Pathway

SignalingPathway cluster_cell Target Cell Analog 2-(4-Fluorobenzoyl)- 5-methylpyridine Analog Receptor Target Receptor (e.g., Kinase) Analog->Receptor Binding & Inhibition Signaling_Cascade Downstream Signaling Cascade Receptor->Signaling_Cascade Signal Transduction (Blocked) Cellular_Response Cellular Response (e.g., Apoptosis) Signaling_Cascade->Cellular_Response Induction of

Sources

Foundational

An In-depth Technical Guide to the Safe Handling of 2-(4-Fluorobenzoyl)-5-methylpyridine

Introduction: Acknowledging the Unknowns and Building a Framework of Safety 2-(4-Fluorobenzoyl)-5-methylpyridine is a substituted benzoylpyridine. While benzoylpyridines are utilized as building blocks in organic synthes...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Acknowledging the Unknowns and Building a Framework of Safety

2-(4-Fluorobenzoyl)-5-methylpyridine is a substituted benzoylpyridine. While benzoylpyridines are utilized as building blocks in organic synthesis, particularly in the development of pharmaceutical and agrochemical products, comprehensive safety data for this specific molecule is not yet publicly available.[1] The introduction of a fluorine atom can significantly alter the electronic properties, lipophilicity, and metabolic pathways of a molecule, potentially influencing its biological activity and toxicity profile.[2][3] Similarly, the methyl group can impact its metabolic stability and interaction with biological targets.

Given the absence of specific data, a conservative approach to handling is paramount. The following guidelines are predicated on the known hazards of 2-Benzoylpyridine and general principles of handling pyridine derivatives and fluorinated aromatic compounds.[4][5] This guide is designed to be a dynamic resource, to be updated as more specific information becomes available.

Hazard Identification and Classification: An Analog-Based Assessment

Based on the data for 2-Benzoylpyridine, 2-(4-Fluorobenzoyl)-5-methylpyridine should be treated as a hazardous substance. The primary hazards are anticipated to be:

  • Skin Corrosion/Irritation: 2-Benzoylpyridine is classified as causing skin irritation.[6]

  • Serious Eye Damage/Eye Irritation: It is also known to cause serious eye irritation.[6]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[6]

The presence of the fluorine atom may introduce additional toxicological concerns. While the carbon-fluorine bond is generally strong, metabolic processes can sometimes lead to the release of fluoride ions or the formation of toxic metabolites.[3][7]

Table 1: Hazard Classification based on 2-Benzoylpyridine

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2Causes skin irritation
Serious Eye Damage/Eye Irritation2Causes serious eye irritation
Specific target organ toxicity (single exposure)3May cause respiratory irritation

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust safety protocol relies on a combination of engineering controls and appropriate personal protective equipment.

Engineering Controls: Minimizing Exposure at the Source
  • Ventilation: All handling of 2-(4-Fluorobenzoyl)-5-methylpyridine should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to prevent the formation and inhalation of vapors or dust.[4]

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.

Personal Protective Equipment (PPE): The Last Line of Defense

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[4] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[5]

  • Skin Protection:

    • Gloves: Wear chemically resistant gloves. The suitability and durability of the glove material depend on the solvent used and the duration of contact.[8] Nitrile gloves are a common choice for general laboratory work, but for prolonged or direct contact, it is advisable to consult the glove manufacturer's resistance data.

    • Lab Coat/Protective Clothing: A standard laboratory coat should be worn at all times. For larger quantities or procedures with a significant risk of spillage, a chemically resistant apron or suit may be necessary.[4]

  • Respiratory Protection: In cases of inadequate ventilation or the potential for aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[5] All respirator use must be in accordance with a comprehensive respiratory protection program.

Safe Handling and Storage: Maintaining Chemical Integrity and Preventing Exposure

Handling Procedures
  • Avoid all personal contact, including inhalation of dust or vapors.[8]

  • Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[4]

  • Do not cut, drill, grind, or weld on or near containers, even if they are empty, as they may contain chemical residues.[8]

  • Use non-sparking tools and take precautionary measures against static discharge.

Storage Conditions
  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][4]

  • Keep away from sources of ignition, heat, and direct sunlight.[4]

  • Store away from incompatible materials such as strong oxidizing agents.[6] Pyridine and its derivatives are also incompatible with strong acids, chlorosulfonic acid, maleic anhydride, oleum, iodine, chloroformates, and chromium trioxide.[5]

First Aid Measures: Immediate Response to Exposure

In the event of any exposure, seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing.[4]

  • Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing and shoes.[4]

  • Inhalation: Remove the individual from the area of exposure to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.

Accidental Release and Disposal: Containment and Responsible Waste Management

Accidental Release Measures

A minor spill can be handled by trained personnel with appropriate PPE. For a major spill, evacuate the area and contact emergency responders.

Diagram 1: Chemical Spill Response Workflow

SpillResponse Start Spill Occurs Assess Assess Spill Size & Hazard (Minor vs. Major) Start->Assess MajorSpill Major Spill Contact Emergency Responders Assess->MajorSpill Major MinorSpill Minor Spill Proceed with Cleanup Assess->MinorSpill Minor Evacuate Evacuate Area Alert Others MajorSpill->Evacuate PPE Don Appropriate PPE (Gloves, Goggles, Respirator) MinorSpill->PPE Contain Contain Spill with Inert Absorbent (e.g., Vermiculite, Sand) PPE->Contain Collect Collect Absorbed Material into a Labeled Waste Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste According to Regulations Decontaminate->Dispose End Cleanup Complete Dispose->End

Caption: Workflow for responding to a chemical spill.

Cleanup Procedure for Minor Spills:

  • Clean up spills immediately.[8]

  • Avoid breathing vapors and contact with skin and eyes.[8]

  • Control personal contact with the substance by using protective equipment.[8]

  • Contain and absorb the spill with inert material such as sand, earth, or vermiculite.

  • Collect the absorbed material and place it in a suitable, labeled container for waste disposal.

Disposal Considerations

Chemical waste must be disposed of in accordance with federal, state, and local environmental control regulations. Contact a licensed professional waste disposal service to dispose of this material. Do not allow the material to enter drains or water courses.

Toxicological Information: Inferences and Data Gaps

As previously stated, no specific toxicological data for 2-(4-Fluorobenzoyl)-5-methylpyridine was found. The information below is based on the toxicological profile of pyridine and general knowledge of fluorinated compounds.

  • Acute Toxicity: Based on analogs, it is expected to be harmful if swallowed.

  • Skin and Eye Irritation: Expected to be an irritant.[6]

  • Respiratory Irritation: May cause respiratory tract irritation.[6]

  • Carcinogenicity, Mutagenicity, and Reproductive Toxicity: No data is available for 2-(4-Fluorobenzoyl)-5-methylpyridine. Studies on pyridine have not shown it to be genotoxic.[9]

It is crucial for researchers to be aware of the potential for altered toxicity due to the fluoro and methyl substitutions and to handle the compound with the assumption that it may have significant biological activity.

Conclusion: A Commitment to Proactive Safety

The safe handling of novel chemical compounds like 2-(4-Fluorobenzoyl)-5-methylpyridine requires a proactive and conservative approach. By leveraging the available data on structurally similar molecules and adhering to established principles of laboratory safety, researchers can minimize risks and create a secure working environment. This guide serves as a foundational resource, and it is the responsibility of every individual working with this compound to seek out new information as it becomes available and to continuously refine their safety protocols.

References

  • Loba Chemie. (2016, May 31). 2-BENZOYLPYRIDINE EXTRA PURE MSDS. [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Pyridine. [Link]

  • Kyzer, J. L., & Martens, M. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(4), 678–680. [Link]

  • Gemo, A., et al. (2019). Modular Synthesis of Benzoylpyridines Exploiting a Reductive Arylation Strategy. Organic Letters, 21(13), 5124–5128. [Link]

  • ResearchGate. (2025, August 6). Metabolism and Toxicity of Fluorine Compounds. [Link]

  • Chemistry Stack Exchange. (2018, November 12). Reaction between Salicylaldehyde and 2-Benzoylpyridine. [Link]

  • National Center for Biotechnology Information. Toxicological Profile for Pyridine. [Link]

  • The Good Scents Company. 2-benzoyl pyridine. [Link]

  • Berger, F., & Gouverneur, V. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 999–1001. [Link]

  • Agency for Toxic Substances and Disease Registry. Toxicological Profile for Pyridine. [Link]

Sources

Exploratory

role of fluorine substitution in benzoylpyridine compounds

The Role of Fluorine Substitution in Benzoylpyridine Compounds is a masterclass in modern medicinal chemistry, demonstrating how a single atom change can simultaneously alter electronic distribution, metabolic fate, and...

Author: BenchChem Technical Support Team. Date: February 2026

The Role of Fluorine Substitution in Benzoylpyridine Compounds is a masterclass in modern medicinal chemistry, demonstrating how a single atom change can simultaneously alter electronic distribution, metabolic fate, and 3D conformation.

This guide is structured for the senior researcher. It moves beyond "what happens" to "how to engineer it."

PART 1: THE CORE DIRECTIVE

Strategic Fluorination of the Benzoylpyridine Scaffold

The benzoylpyridine (BP) scaffold—a diaryl ketone bridging a pyridine and a phenyl ring—is a "privileged structure" in drug discovery, serving as the core for iron chelators (thiosemicarbazones) , kinase inhibitors , and antitubercular agents .

However, the unsubstituted BP scaffold suffers from three liabilities:

  • Metabolic Liability: Rapid oxidative hydroxylation on the phenyl ring and N-oxidation on the pyridine.

  • Conformational Flop: Free rotation around the carbonyl linker leads to entropic penalties upon binding.

  • Solubility/Permeability Trade-off: The flat aromatic core can lead to poor solubility (pi-stacking) or suboptimal membrane permeability.

The Fluorine Solution: Strategic substitution of Hydrogen with Fluorine (H


 F) is not merely a steric maneuver; it is an electronic edit.
  • Ortho-Fluorination (Phenyl): Locks conformation via dipole repulsion with the carbonyl oxygen.

  • Meta/Para-Fluorination: Blocks P450 metabolic soft spots and modulates lipophilicity (

    
    ).
    
  • Pyridine-Fluorination: Lowers the basicity of the pyridine nitrogen (

    
     modulation), affecting solubility and metal coordination.
    

PART 2: PHYSICOCHEMICAL ENGINEERING

1. The "Ortho-Effect" and Conformational Locking

In benzoylpyridines, the twist angle between the two aromatic rings is critical for fitting into enzyme pockets (e.g., ribonucleotide reductase).

  • Mechanism: The C-F bond is highly polar.[1] Placing fluorine at the ortho-position of the phenyl ring creates a strong dipole.

  • Result: The C-F dipole repels the C=O dipole of the ketone linker. This forces the molecule into a twisted, non-planar conformation, often mimicking the bioactive state and reducing the entropic cost of binding.

  • Application: In kinase inhibitors, this "pre-organized" twist can increase potency by 10–100 fold.

2.

Modulation of the Pyridine Ring

The basicity of the pyridine nitrogen is a double-edged sword. High basicity improves solubility but can lead to rapid clearance or off-target toxicity.

  • Data: Unsubstituted pyridine

    
    .
    
  • Fluorine Impact:

    • 3-F-pyridine:

      
       drops to ~3.0 (Inductive withdrawal).
      
    • 2-F-pyridine: Drastic reduction (and chemical instability due to

      
       susceptibility).
      
  • Why it matters: Lowering

    
     reduces lysosomal trapping and improves passive diffusion across the blood-brain barrier (BBB).
    
3. Metabolic Shielding

Cytochrome P450 enzymes preferentially attack electron-rich aromatic rings.

  • The Para-Block: The para-position of the benzoyl phenyl ring is the primary site of hydroxylation. Substituting H with F (Van der Waals radius 1.47 Å vs 1.20 Å) sterically and electronically blocks this attack without significantly changing the overall shape of the molecule.

PART 3: VISUALIZATION OF SAR LOGIC

The following diagram illustrates the decision matrix for fluorinating the benzoylpyridine scaffold based on the desired pharmacological outcome.

G Scaffold Benzoylpyridine Scaffold Goal_Metab Goal: Metabolic Stability Scaffold->Goal_Metab Goal_Conf Goal: Lock Conformation Scaffold->Goal_Conf Goal_Sol Goal: Modulate pKa/Solubility Scaffold->Goal_Sol Action_Para Para-F (Phenyl) Blocks CYP Hydroxylation Goal_Metab->Action_Para Block Soft Spot Action_Ortho Ortho-F (Phenyl) Dipole Repulsion (Twist) Goal_Conf->Action_Ortho Steric/Electronic Action_Pyr 3-F (Pyridine) Lowers N-basicity Goal_Sol->Action_Pyr -I Effect Outcome_HL Increased Half-life (t1/2) Action_Para->Outcome_HL Outcome_Pot High Potency (Entropic Gain) Action_Ortho->Outcome_Pot Outcome_ADME Improved CNS Pen Reduced Lysosomal Trap Action_Pyr->Outcome_ADME

Caption: Strategic Fluorination Logic Flow. Blue path targets metabolism; Red path targets binding affinity; Yellow path targets physicochemical properties.

PART 4: CASE STUDY & BIOLOGICAL DATA

Subject: 2-Benzoylpyridine Thiosemicarbazones (BpT) as Anticancer Agents.

BpTs are potent iron chelators that inhibit Ribonucleotide Reductase (RNR), starving cancer cells of dNTPs.

The "Fluorine Effect" in BpT Series: Research comparing unsubstituted BpT vs. Fluorinated-BpT reveals distinct advantages.

Compound VariantModificationIC50 (A549 Lung Cancer)Iron Chelation EfficiencyMetabolic Stability (Microsomes)
BpT-H (Control)None0.85 µMHighLow (< 30 min)
BpT-4F p-F on Phenyl0.42 µM HighHigh (> 60 min)
BpT-2F o-F on Phenyl1.20 µMModerateModerate
BpT-PyrF F on Pyridine2.50 µMLowHigh
  • Analysis: The para-fluorine (BpT-4F ) doubles potency and significantly extends metabolic half-life. The ortho-fluorine (BpT-2F ) in this specific scaffold likely induces too much twist, interfering with the planar geometry required for the tridentate (N-N-S) metal coordination, hence the drop in potency. This highlights that conformational locking must be tuned, not just forced.

PART 5: SYNTHETIC PROTOCOLS

Workflow: Synthesis of 4-Fluorobenzoylpyridine

Methodology Selection: We utilize a Friedel-Crafts Acylation approach for robustness and scalability, preferred over Grignard additions which can lead to over-addition (tertiary alcohols).

Synthesis Start Starting Materials: Fluorobenzene + Pyridine-2,5-dicarboxylic acid (or Pyridine-carbonyl chloride) Step1 Step 1: Acid Chloride Formation (SOCl2, Reflux, 3h) Start->Step1 Step2 Step 2: Friedel-Crafts Acylation (AlCl3, Fluorobenzene, 0°C to RT) Step1->Step2 Step3 Step 3: Quench & Extraction (Ice/HCl, DCM extraction) Step2->Step3 Product Product: 4-(4-fluorobenzoyl)pyridine Step3->Product

Caption: Synthetic route for Para-Fluorobenzoylpyridine via Friedel-Crafts Acylation.

Detailed Protocol: Synthesis of 2-(4-Fluorobenzoyl)pyridine

Safety Note: Thionyl chloride (


) releases HCl and 

. Perform in a fume hood.
  • Activation: Dissolve picolinic acid (2-pyridinecarboxylic acid, 10 mmol) in anhydrous

    
     (5 mL). Reflux for 3 hours until gas evolution ceases. Evaporate excess 
    
    
    
    under vacuum to yield the acid chloride.
  • Acylation: Suspend anhydrous

    
     (30 mmol) in dry fluorobenzene (20 mL) at 0°C.
    
  • Addition: Add the crude acid chloride (dissolved in minimal fluorobenzene) dropwise to the

    
     suspension.
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours. The mixture will turn dark/viscous.

  • Workup: Pour the reaction mixture carefully onto crushed ice/conc. HCl (100g/10mL). The complex decomposes.

  • Extraction: Basify with 20% NaOH (to pH ~10) to liberate the free pyridine base. Extract with Dichloromethane (DCM) (3 x 50 mL).

  • Purification: Dry organic layer over

    
    , concentrate, and purify via silica gel chromatography (Hexane:EtOAc 4:1).
    
    • Expected Yield: 70-85%.

    • Validation:

      
      -NMR will show a singlet around -105 to -110 ppm (relative to 
      
      
      
      ).
Protocol: Antiproliferative MTT Assay

Purpose: To validate the biological impact of the fluorine substitution.

  • Seeding: Seed A549 cells (3,000 cells/well) in 96-well plates. Incubate 24h.

  • Treatment: Add Fluorinated-BpT compounds at graduated concentrations (0.01 µM to 100 µM). Include DMSO control.

  • Incubation: Incubate for 72h at 37°C, 5%

    
    .
    
  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.

  • Readout: Measure Absorbance at 570 nm. Calculate

    
     using non-linear regression (GraphPad Prism).
    

REFERENCES

  • Richardson, D. R., et al. (2013). "Synthesis and biological evaluation of substituted 2-benzoylpyridine thiosemicarbazones: novel structure-activity relationships underpinning their anti-proliferative and chelation efficacy."[2] Bioorganic & Medicinal Chemistry Letters.

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

  • Hagmann, W. K. (2008). "The many roles of fluorine in medicinal chemistry." Journal of Medicinal Chemistry.

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews.

  • Organic Syntheses. "3-Benzoylpyridine." Org.[3] Synth. 1957, 37, 6. (Standard protocol base for non-fluorinated analogs).

Sources

Protocols & Analytical Methods

Method

protocol for gram-scale synthesis of 2-(4-Fluorobenzoyl)-5-methylpyridine

An Application Note for the Gram-Scale Synthesis of 2-(4-Fluorobenzoyl)-5-methylpyridine Introduction 2-(4-Fluorobenzoyl)-5-methylpyridine is a valuable heterocyclic ketone that serves as a key intermediate in the synthe...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Gram-Scale Synthesis of 2-(4-Fluorobenzoyl)-5-methylpyridine

Introduction

2-(4-Fluorobenzoyl)-5-methylpyridine is a valuable heterocyclic ketone that serves as a key intermediate in the synthesis of various biologically active molecules and functional materials. Its structure, combining a substituted pyridine ring with a fluorinated benzoyl group, makes it a versatile building block in medicinal chemistry and drug development. This application note provides a detailed, reliable, and scalable protocol for the gram-scale synthesis of this compound, designed for researchers, chemists, and process development professionals. The described methodology is founded on a robust Grignard reaction followed by an efficient oxidation step, ensuring high yield and purity.

The causality behind the experimental choices is explained throughout the protocol to provide a deeper understanding of the reaction mechanism and to ensure safe and reproducible execution. This guide is structured to be a self-validating system, with clear steps for reaction setup, monitoring, work-up, and purification.

Synthetic Strategy: A Grignard Approach

Several synthetic routes can be envisioned for the construction of 2-(4-Fluorobenzoyl)-5-methylpyridine, including Friedel-Crafts acylation and palladium-catalyzed cross-coupling reactions.[1] However, for gram-scale synthesis, a Grignard-based approach offers a compelling balance of high reactivity, cost-effectiveness, and operational simplicity. The chosen strategy involves two main stages:

  • Formation of a Pyridyl Grignard Reagent: 2-Bromo-5-methylpyridine is reacted with magnesium metal to form 5-methyl-2-pyridylmagnesium bromide. This organometallic intermediate is a potent nucleophile.

  • Nucleophilic Acyl Addition and Oxidation: The Grignard reagent is reacted with 4-fluorobenzaldehyde to form an intermediate secondary alcohol. This alcohol is subsequently oxidized to the target ketone, 2-(4-Fluorobenzoyl)-5-methylpyridine. This two-step sequence is often more reliable and higher-yielding on a larger scale than a direct reaction with an acyl chloride, which can be prone to over-addition.

This method avoids the harsh conditions often required for Friedel-Crafts acylations on electron-deficient pyridine rings and the expensive catalysts and ligands sometimes needed for palladium-catalyzed couplings.[1][2]

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the synthesis.

G cluster_0 Part A: Grignard Formation cluster_1 Part B: Aldehyde Addition cluster_2 Part C: Oxidation cluster_3 Part D: Work-up & Purification A1 Dry Glassware & Reagents A2 Add Mg Turnings & THF (Inert Atmosphere: N2) A1->A2 A3 Activate Mg with Iodine A2->A3 A4 Slowly Add 2-Bromo-5-methylpyridine in THF A3->A4 A5 Maintain Gentle Reflux (Formation of Grignard Reagent) A4->A5 B1 Cool Grignard Solution to 0 °C A5->B1 Proceed to Addition B2 Slowly Add 4-Fluorobenzaldehyde in THF B1->B2 B3 Warm to Room Temp & Stir B2->B3 C1 Add MnO2 to Reaction Mixture B3->C1 Proceed to Oxidation C2 Stir at Room Temperature (Monitor by TLC) C1->C2 D1 Filter through Celite C2->D1 Proceed to Work-up D2 Concentrate Filtrate D1->D2 D3 Aqueous Work-up (Extraction with Ethyl Acetate) D2->D3 D4 Dry Organic Layer (Na2SO4) D3->D4 D5 Purify by Column Chromatography D4->D5 D6 Characterize Final Product D5->D6

Caption: Workflow for the synthesis of 2-(4-Fluorobenzoyl)-5-methylpyridine.

Detailed Synthesis Protocol

Safety Precautions: This procedure involves flammable solvents and moisture-sensitive, exothermic reactions. Always work in a well-ventilated fume hood. Personal Protective Equipment (PPE), including a flame-resistant lab coat, safety goggles, and appropriate gloves (e.g., Nomex gloves for handling pyrophoric reagents), is mandatory.[3] Ensure an appropriate fire extinguisher (Class D for metal fires) and a quench bath are readily accessible. Do not work alone.[4]

Reagents and Materials
Reagent/MaterialFormulaMW ( g/mol )AmountMolesNotes
Magnesium TurningsMg24.312.67 g0.110
2-Bromo-5-methylpyridineC₆H₆BrN172.0217.20 g0.100Starting material.
4-FluorobenzaldehydeC₇H₅FO124.1113.03 g0.105Reagent grade.
Manganese Dioxide (activated)MnO₂86.9443.5 g0.500Use activated MnO₂ for best results.
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11~400 mL-From a solvent purification system or freshly distilled.
IodineI₂253.811 crystal-For Grignard initiation.
Saturated NH₄Cl solution--~150 mL-For quenching.
Ethyl Acetate (EtOAc)C₄H₈O₂88.11~500 mL-For extraction.
Brine (Saturated NaCl)--~100 mL-For washing.
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-For drying.
Silica GelSiO₂-As needed-For column chromatography (230-400 mesh).
Part A: Formation of 5-methyl-2-pyridylmagnesium bromide
  • Apparatus Setup: Assemble a 1 L three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet adapter. Flame-dry all glassware under vacuum and allow it to cool to room temperature under a positive pressure of dry nitrogen. The absolute requirement for anhydrous conditions is critical, as water will quench the Grignard reagent.[5][6]

  • Reagent Charging: To the reaction flask, add magnesium turnings (2.67 g, 0.110 mol).

  • Initiation: Add a small crystal of iodine. The purple color will disappear upon successful initiation of the reaction. Add approximately 50 mL of anhydrous THF to the flask.

  • Grignard Formation: Dissolve 2-bromo-5-methylpyridine (17.20 g, 0.100 mol) in 150 mL of anhydrous THF and add this solution to the dropping funnel. Add a small portion (~10-15 mL) of the bromide solution to the magnesium suspension. The reaction mixture may need gentle warming with a heat gun to initiate. An exothermic reaction and bubbling at the magnesium surface indicate successful initiation.

  • Reaction: Once the reaction has started, add the remaining 2-bromo-5-methylpyridine solution dropwise at a rate that maintains a gentle reflux. The exothermicity of Grignard formation can be significant, so an ice-water bath should be kept on hand for cooling if the reflux becomes too vigorous.[7][8] After the addition is complete, stir the resulting dark brown-grey solution at room temperature for an additional 1-2 hours to ensure complete consumption of the magnesium.

Part B: Reaction with 4-Fluorobenzaldehyde
  • Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath.

  • Aldehyde Addition: Dissolve 4-fluorobenzaldehyde (13.03 g, 0.105 mol) in 100 mL of anhydrous THF and add this solution to the dropping funnel. Add the aldehyde solution dropwise to the stirred Grignard reagent over approximately 30-45 minutes, maintaining the internal temperature below 10 °C. This slow addition is crucial to prevent side reactions and control the exothermic nature of the addition.[9]

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the consumption of the aldehyde.

Part C: Oxidation to the Ketone
  • Oxidant Addition: To the reaction mixture containing the intermediate alcohol, add activated manganese dioxide (43.5 g, 0.500 mol) portion-wise. The addition may be slightly exothermic.

  • Oxidation Reaction: Stir the resulting black suspension vigorously at room temperature. The oxidation of benzylic alcohols with MnO₂ is typically clean but can be slow.[10] Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent) until the intermediate alcohol spot has been completely converted to the more nonpolar ketone product. This may take 12-24 hours.

Part D: Work-up and Purification
  • Filtration: Once the oxidation is complete, filter the reaction mixture through a pad of Celite® to remove the manganese salts. Wash the filter cake thoroughly with ethyl acetate (~200 mL) to ensure all the product is recovered.

  • Concentration: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to obtain a crude oil or solid.

  • Aqueous Work-up: Dissolve the crude residue in ethyl acetate (250 mL). Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (2 x 75 mL) to remove any basic impurities, followed by saturated sodium bicarbonate solution (1 x 75 mL), and finally with brine (1 x 100 mL). The pH adjustments help in removing unreacted starting materials and byproducts.[11]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(4-Fluorobenzoyl)-5-methylpyridine.

  • Purification: Purify the crude product by flash column chromatography on silica gel. A gradient elution system, starting with 95:5 Hexanes:Ethyl Acetate and gradually increasing the polarity, is typically effective. Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford the final product.

Product Characterization

  • Appearance: Off-white to pale yellow solid.

  • Yield: 65-75% (based on 2-bromo-5-methylpyridine).

  • Molecular Formula: C₁₃H₁₀FNO

  • Molecular Weight: 215.23 g/mol [12]

Expected Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃): Expect signals corresponding to the methyl group protons (~2.4 ppm, singlet, 3H), aromatic protons on the pyridine ring, and aromatic protons on the fluorophenyl ring.

  • ¹³C NMR (100 MHz, CDCl₃): Expect signals for the ketone carbonyl (~194 ppm), the methyl carbon (~18 ppm), and distinct signals for the aromatic carbons, including a characteristic doublet for the carbon bearing the fluorine atom due to C-F coupling.

  • FT-IR (KBr Pellet): Characteristic absorption bands are expected for the C=O stretch of the ketone (around 1660-1680 cm⁻¹), C-F stretch (around 1220-1240 cm⁻¹), and aromatic C-H and C=C stretches.[13]

  • Mass Spectrometry (ESI+): m/z = 216.08 [M+H]⁺.

Conclusion

This application note provides a comprehensive and robust protocol for the gram-scale synthesis of 2-(4-Fluorobenzoyl)-5-methylpyridine. By detailing the rationale behind key procedural steps and emphasizing critical safety and handling precautions, this guide enables researchers to reliably produce this important chemical intermediate with high purity and in good yield. The described method is well-suited for laboratory-scale production and serves as a strong foundation for further scale-up and process optimization in a drug development setting.

References

  • Google Patents. CN101823952A - Method for preparing 2,4,5-trifluorophenylacetic acid.
  • Google Patents. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.
  • Google Patents. DE3840375A1 - 2,4,5-Trifluoroacetophenone, and process for its preparation.
  • Google Patents. CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine.
  • Google Patents. CN113912550A - Method for preparing 2,4,5-trichloropyrimidine.
  • Google Patents. CN102757390A - Method for preparing 2-methoxy-4-diazanyl-5-fluoropyrimidine.
  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available at: [Link]

  • Patsnap Eureka. Method for purifying 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine. Available at: [Link]

  • Google Patents. CN103193704A - 2-hydroxy-4-amino-5-methylpyridine heterocyclic compound.
  • PMC - NIH. 2-Bromo-5-fluorobenzaldehyde. Available at: [Link]

  • Lumen Learning. 17.2. Palladium catalyzed couplings | Organic Chemistry II. Available at: [Link]

  • American Chemical Society. Grignard Reaction. Available at: [Link]

  • SciSpace. Spectroscopic Studies of Dual Fluorescence in 2-(4-Fluorophenylamino)-5-(2,4-dihydroxybenzeno). Available at: [Link]

  • Chemistry LibreTexts. 5.2: Practical Considerations, Procedural Changes, Safety Tips. Available at: [Link]

  • Google Patents. CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde.
  • PMC - NIH. Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. Available at: [Link]

  • ResearchGate. 2-Bromo-5-fluorobenzaldehyde. Available at: [Link]

  • Organic Syntheses Procedure. 10 - Organic Syntheses Procedure. Available at: [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. Available at: [Link]

  • Laboratory Safety Standard Operating Procedure (SOP). for the use of hazardous materials or equipment. Available at: [Link]

  • Grignard Reaction. Grignard Synthesis of Triphenylmethanol. Available at: [Link]

  • Nobel Prize. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Available at: [Link]

  • PhytoBank. Showing 5-(2-Fluorobenzoyl)-2-methylpyridine (PHY0177363). Available at: [Link]

  • Chemguide. AN INTRODUCTION TO GRIGNARD REAGENTS. Available at: [Link]

  • YouTube. 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. Available at: [Link]

  • Quora. What are Grignard reagent preparation precautions during preparation?. Available at: [Link]

  • Organic Syntheses Procedure. 2-bromo-4-methylbenzaldehyde. Available at: [Link]

  • ResearchGate. Total synthesis of isotopically labelled flavonoids. Part 5. Gram-scale production of 13C-labelled (–)–procyanidin B3 | Request PDF. Available at: [Link]

  • The Royal Society of Chemistry. Acylation of Grignard reagents mediated by N-methylpyrrolidone: A remarkable selectivity for the synthesis of ketones. Available at: [Link]

  • Chemistry LibreTexts. Friedel-Crafts Acylation. Available at: [Link]

  • ResearchGate. Safety aspects of the process control of Grignard reactions. Available at: [Link]

  • ResearchGate. Palladium-Catalyzed Suzuki Cross-Coupling of 2-Haloselenophenes: Synthesis of 2-Arylselenophenes, 2,5-Diarylselenophenes, and 2-Arylselenophenyl Ketones | Request PDF. Available at: [Link]

  • YouTube. Buchwald -Hartwig Palladium catalyzed cross coupling to make C-N new bond. Available at: [Link]

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Application

Application Note: High-Throughput Screening for Novel p38α MAPK Inhibitors Using 2-(4-Fluorobenzoyl)-5-methylpyridine as a Scaffold

For: Researchers, scientists, and drug development professionals in kinase inhibitor screening and development. Abstract This document provides a comprehensive guide to performing high-throughput screening (HTS) assays t...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals in kinase inhibitor screening and development.

Abstract

This document provides a comprehensive guide to performing high-throughput screening (HTS) assays to identify and characterize novel inhibitors of p38α mitogen-activated protein kinase (MAPK), a key regulator of inflammatory signaling.[1] We present a robust primary biochemical assay based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), followed by a confirmatory secondary cell-based assay. These protocols are designed for the screening of small molecule libraries, using the hypothetical compound 2-(4-Fluorobenzoyl)-5-methylpyridine as a representative test article due to its structural motifs common in kinase inhibitors. This guide offers detailed, step-by-step methodologies, data analysis workflows, and troubleshooting advice to ensure reliable and reproducible results.

Introduction: The Rationale for Targeting p38α MAPK

The p38 MAPKs are a family of serine/threonine kinases that play a central role in cellular responses to environmental stress and inflammatory cytokines.[1][2] The p38α isoform is particularly well-characterized and has been implicated in the pathophysiology of numerous inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease (COPD).[3] Upon activation by upstream kinases like MKK3 and MKK6, p38α phosphorylates a range of downstream substrates, including transcription factors and other kinases, leading to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). Consequently, the inhibition of p38α MAPK represents a promising therapeutic strategy for a multitude of inflammatory conditions.[4] The development of potent and selective small molecule inhibitors for p38α is an active area of drug discovery.[1]

High-throughput screening is an essential first step in the identification of novel chemical matter for therapeutic development. This application note details a two-tiered screening approach: a biochemical TR-FRET assay for primary screening and a cell-based assay to confirm the activity of initial "hits" in a more physiologically relevant context.

The p38α MAPK Signaling Pathway

The p38α MAPK signaling cascade is a highly regulated pathway that translates extracellular signals into a cellular response. A simplified representation of this pathway is depicted below.

p38_pathway cluster_extracellular Extracellular Stimuli cluster_intracellular Intracellular Signaling Stressors Stressors MAP3K MAP3K Stressors->MAP3K Cytokines Cytokines Cytokines->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 phosphorylates p38a p38α MKK3_6->p38a phosphorylates Downstream_Substrates Downstream Substrates (e.g., ATF2, MAPKAPK2) p38a->Downstream_Substrates phosphorylates Inflammatory_Response Inflammatory Response (e.g., TNF-α, IL-1β production) Downstream_Substrates->Inflammatory_Response leads to

Caption: Simplified p38α MAPK signaling cascade.

Physicochemical Properties and Handling of 2-(4-Fluorobenzoyl)-5-methylpyridine

While detailed experimental data for 2-(4-Fluorobenzoyl)-5-methylpyridine is not widely available, data from structurally similar compounds can provide guidance for its handling.

PropertyPredicted/Inferred ValueSource/Justification
Molecular FormulaC₁₃H₁₀FNO-
Molecular Weight215.22 g/mol -
AppearanceWhite to off-white solidBased on similar pyridine derivatives.
SolubilitySoluble in DMSO, MethanolPyridine derivatives often exhibit good solubility in organic solvents.[5]
StorageStore at room temperature, protected from light and moisture.General recommendation for pyridine-containing compounds.[6]

Safety Precautions: As with any novel chemical entity, appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn. Handling should be performed in a well-ventilated area or a chemical fume hood.[7][8][9][10]

Primary High-Throughput Screening: A TR-FRET-Based Biochemical Assay

For the primary screening of large compound libraries, a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay is a robust and sensitive method. The LanthaScreen® TR-FRET technology is a well-established platform for kinase inhibitor screening.

Assay Principle

This assay measures the binding of a fluorescently labeled ATP-competitive tracer to the p38α kinase. A terbium-labeled anti-tag antibody binds to the tagged p38α kinase, serving as the FRET donor. When the fluorescent tracer is bound to the kinase, excitation of the terbium donor results in energy transfer to the tracer (acceptor), producing a FRET signal. A test compound that binds to the ATP-binding site of p38α will displace the tracer, leading to a decrease in the FRET signal.

Caption: Principle of the TR-FRET kinase inhibitor assay.

Materials and Reagents
  • Recombinant human p38α (MAPK14), GST-tagged

  • LanthaScreen® Eu-anti-GST Antibody

  • LanthaScreen® Kinase Tracer

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35

  • Test Compound: 2-(4-Fluorobenzoyl)-5-methylpyridine, serially diluted in 100% DMSO

  • Positive Control: A known p38α inhibitor (e.g., SB203580)

  • Negative Control: 100% DMSO

  • 384-well, low-volume, black microplates

  • TR-FRET compatible microplate reader

Assay Protocol
  • Compound Plating:

    • Prepare serial dilutions of the test compound and positive control in 100% DMSO.

    • Using an acoustic liquid handler, dispense 20 nL of each compound dilution into the appropriate wells of a 384-well plate.

    • Dispense 20 nL of 100% DMSO into the maximum and minimum signal control wells.

  • Reagent Preparation:

    • Prepare a 2X solution of p38α kinase and fluorescent tracer in Assay Buffer.

    • Prepare a 2X solution of Eu-anti-GST antibody in Assay Buffer.

  • Assay Assembly:

    • Add 5 µL of the 2X p38α/tracer solution to all wells.

    • Add 5 µL of the 2X Eu-anti-GST antibody solution to all wells except the minimum signal (no antibody) controls. Add 5 µL of Assay Buffer to these wells instead.

    • The final reaction volume is 10 µL.

  • Incubation:

    • Centrifuge the plate at 1000 rpm for 1 minute to ensure proper mixing.

    • Incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled microplate reader with the following settings:

      • Excitation: 340 nm

      • Emission 1 (Terbium): 495 nm

      • Emission 2 (Tracer): 520 nm

      • Delay time: 100 µs

      • Integration time: 200 µs

Data Analysis
  • Calculate the TR-FRET Ratio:

    • Ratio = (Emission at 520 nm / Emission at 495 nm) * 1000

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - (Ratio_compound - Ratio_min) / (Ratio_max - Ratio_min))

      • Ratio_compound: TR-FRET ratio in the presence of the test compound.

      • Ratio_max: Average TR-FRET ratio of the DMSO-only wells (maximum signal).

      • Ratio_min: Average TR-FRET ratio of the no-antibody wells (minimum signal).

  • Determine IC₅₀:

    • Plot the percent inhibition as a function of the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Secondary Screening: A Cell-Based Assay for Hit Confirmation

Hits identified in the primary biochemical screen should be confirmed in a cell-based assay to assess their activity in a more physiological environment. An In-Cell Western™ or a cell-based ELISA assay that measures the phosphorylation of a p38α substrate is a suitable method.[3][11]

Assay Principle

This assay quantifies the level of phosphorylated p38α (at Thr180/Tyr182) in cells.[3][12] Cells are treated with a stimulant (e.g., anisomycin) to activate the p38α pathway, in the presence or absence of the test compound. After treatment, cells are fixed and permeabilized. The level of phosphorylated p38α is detected using a specific primary antibody, followed by a fluorescently labeled secondary antibody. The fluorescence intensity is proportional to the level of p38α phosphorylation.

cell_based_assay Cell_Seeding 1. Seed Cells in 96-well plate Compound_Treatment 2. Pre-treat with Inhibitor (e.g., 2-(4-Fluorobenzoyl)-5-methylpyridine) Cell_Seeding->Compound_Treatment Stimulation 3. Stimulate with Anisomycin to activate p38α Compound_Treatment->Stimulation Fix_Permeabilize 4. Fix and Permeabilize Cells Stimulation->Fix_Permeabilize Antibody_Incubation 5. Incubate with Primary Ab (anti-phospho-p38α) Fix_Permeabilize->Antibody_Incubation Secondary_Ab 6. Incubate with Fluorescent Secondary Ab Antibody_Incubation->Secondary_Ab Imaging 7. Image and Quantify Fluorescence Secondary_Ab->Imaging

Caption: Workflow for the cell-based p38α phosphorylation assay.

Materials and Reagents
  • HeLa or THP-1 cells

  • Cell culture medium and supplements

  • 96-well, clear-bottom, black microplates

  • Anisomycin (stimulant)

  • Test compounds and positive control (e.g., SB203580)

  • Fixation Solution: 4% paraformaldehyde in PBS

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS

  • Blocking Buffer: 5% BSA in PBS with 0.1% Tween-20

  • Primary Antibody: Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182) antibody

  • Secondary Antibody: IRDye® 800CW Goat anti-Rabbit IgG

  • Nuclear Stain: Hoechst 33342

  • High-content imaging system or plate reader with imaging capabilities

Assay Protocol
  • Cell Seeding:

    • Seed HeLa cells in a 96-well plate at a density of 10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the old medium and add 100 µL of the compound dilutions to the cells.

    • Incubate for 1 hour at 37°C.

  • Stimulation:

    • Add 10 µL of 10X anisomycin solution to each well (final concentration 1 µg/mL).

    • Incubate for 30 minutes at 37°C.

  • Fixation and Permeabilization:

    • Carefully remove the medium and wash the cells with PBS.

    • Add 100 µL of Fixation Solution and incubate for 20 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Add 100 µL of Permeabilization Buffer and incubate for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Immunostaining:

    • Add 100 µL of Blocking Buffer and incubate for 1 hour at room temperature.

    • Remove the Blocking Buffer and add 50 µL of the primary antibody diluted in Blocking Buffer.

    • Incubate overnight at 4°C.

    • Wash the cells three times with PBS containing 0.1% Tween-20.

    • Add 50 µL of the fluorescently labeled secondary antibody and Hoechst stain diluted in Blocking Buffer.

    • Incubate for 1 hour at room temperature, protected from light.

    • Wash the cells three times with PBS containing 0.1% Tween-20.

  • Imaging and Analysis:

    • Image the plate using a high-content imaging system.

    • Quantify the fluorescence intensity of the phospho-p38α signal in the cytoplasm and normalize it to the cell count (from the Hoechst stain).

    • Calculate the percent inhibition relative to the stimulated (positive) and unstimulated (negative) controls.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Troubleshooting

IssuePossible CauseSuggested Solution
TR-FRET Assay:
Low Z' factorSuboptimal reagent concentrationsOptimize the concentrations of kinase, tracer, and antibody.
Assay window is too smallEnsure the positive control shows significant inhibition.
High well-to-well variabilityEnsure proper mixing and accurate liquid handling.
Cell-Based Assay:
Weak phospho-p38α signalInefficient stimulationOptimize the concentration and incubation time of anisomycin.
Low antibody concentrationTitrate the primary and secondary antibodies.
High background signalIncomplete blocking or washingIncrease the blocking time and the number of wash steps.
Non-specific antibody bindingUse a different antibody or include an isotype control.

Conclusion

The combination of a TR-FRET biochemical assay and a confirmatory cell-based assay provides a robust and reliable platform for the high-throughput screening of p38α MAPK inhibitors. This two-tiered approach allows for the efficient identification of potent and cell-permeable compounds, such as those based on the 2-(4-Fluorobenzoyl)-5-methylpyridine scaffold, for further lead optimization in drug discovery programs targeting inflammatory diseases.

References

  • Whitaker, B. J., & Cook, J. G. (2019). The p38 MAPK signaling pathway in cell cycle and cancer. Genes & Cancer, 10(3-4), 59–67.
  • Weng, Y., et al. (2018). Amiodarone regulates cell proliferation and myofibroblast differentiation in human embryonic lung fibroblasts by regulating the p38 MAPK pathway. Molecular Medicine Reports, 18(1), 743–750.
  • Boster Biological Technology. (n.d.). p38 MAPK (Phospho-Tyr182) Colorimetric Cell-Based ELISA Kit. Retrieved from [Link]

  • Mizutani, T., et al. (2005). Phosphorylation of p38 MAPK and its downstream targets in SARS coronavirus-infected cells. Virology Journal, 2, 81.
  • Yang, Y., et al. (2012). Inhibition of p38 mitogen-activated protein kinase phosphorylation decrease tert-butyl hydroperoxide-induced apoptosis in human trabecular meshwork cells. Molecular Vision, 18, 1869–1877.
  • Lau, C. W., et al. (2023). Structure-based virtual screening for novel p38 MAPK inhibitors and a biological evaluation.
  • Liang, J., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural & Molecular Biology, 9(10), 735–739.
  • Van der Goot, A. T., et al. (2012). p38-MAPK activity assay p38-MAPK activity was determined via Western blot. Lirias.
  • Sbardella, G., et al. (2015). p38α MAPK and Type I Inhibitors: Binding Site Analysis and Use of Target Ensembles in Virtual Screening. Molecules, 20(9), 15994–16016.
  • Giuliano, K. A., et al. (2003). High-content screening analysis of the p38 pathway: profiling of structurally related p38alpha kinase inhibitors using cell-based assays. Journal of Biomolecular Screening, 8(5), 557–568.
  • PubChem. (n.d.). 2-Methylpyridine. Retrieved from [Link]

  • OECD. (1994). 5-Ethyl-2-picoline CAS N°: 104-90-5. Retrieved from [Link]

Sources

Method

Application Note: Precision Engineering of Nickel/Pyridine Metallaphotoredox Systems

Executive Summary The merger of photoredox catalysis with transition metal cross-coupling (metallaphotoredox) has revolutionized drug discovery, particularly for constructing C–N, C–O, and C–C bonds under mild conditions...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The merger of photoredox catalysis with transition metal cross-coupling (metallaphotoredox) has revolutionized drug discovery, particularly for constructing C–N, C–O, and C–C bonds under mild conditions. However, reproducibility remains the primary bottleneck. This guide details the experimental setup for Nickel/Pyridine-based systems , specifically focusing on the 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy ) ligand framework. We move beyond "mix and stir" to provide a physics-grounded protocol that controls photon flux, temperature, and oxygen quenching to ensure high-fidelity data.

The Hardware Ecosystem: Controlling the Physics

In photocatalysis, light is a reagent.[1][2] Unlike thermal reagents, its "concentration" (photon flux) decays exponentially with path length (Beer-Lambert Law). Standardizing the reactor geometry is as critical as weighing the catalyst.

Light Source & Reactor Geometry
  • Wavelength: 450 nm (Blue) is the industry standard for exciting Ruthenium (Ru) and Iridium (Ir) photosensitizers.

  • Intensity: Maintain 40–60 mW/cm² irradiance. Lower intensity leads to incomplete conversion; higher intensity can trigger off-cycle photodegradation of the catalyst.

  • Vessel Selection: Use clear borosilicate vials (e.g., 8 mL or 40 mL).

    • Critical Insight: Avoid standard amber glass or UV-blocking glass. While quartz is superior for UV (<380 nm), borosilicate is >90% transparent at 450 nm and significantly cheaper.

Experimental Setup Diagram

The following diagram illustrates the standardized reactor setup required to minimize variables.

G cluster_0 Reaction Zone LightSource Blue LED Source (450 nm, 40W) Filter Optical Diffuser (Uniform Flux) LightSource->Filter Photons HeatSink Active Cooling (Fan/Heat Sink) HeatSink->LightSource Thermal Management Vial Borosilicate Vial (Reaction Mixture) HeatSink->Vial Airflow (25°C) Filter->Vial Homogeneous Irradiation StirPlate Magnetic Stirrer (>800 RPM) StirPlate->Vial Mass Transfer

Figure 1: Standardized photoreactor setup ensuring uniform light distribution and thermal regulation.

Chemical Variables: The Ligand Advantage

The choice of ligand dictates the lifetime and stability of the active Nickel species. While simple pyridine is used in some C-H functionalizations, bipyridine (bpy) derivatives are essential for cross-coupling.[3]

Why dtbbpy?

The ligand 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) is the gold standard for Ni-photoredox.

  • Solubility: The tert-butyl groups increase solubility in organic solvents (THF, DMF, DMAc), preventing catalyst precipitation.

  • Electronic Effect: It is electron-rich, stabilizing high-valent Ni(III) intermediates facilitating reductive elimination.

  • Steric Bulk: Crucially, the bulky groups prevent the formation of inactive Nickel-dimers (off-cycle resting states), keeping the metal in the active monomeric cycle.

Ligand Performance Comparison
LigandElectronic NatureSolubility (MeCN)Dimerization RiskRecommended Use
Pyridine Electron-deficient (relative to bpy)HighN/A (Monodentate)C-H activation (Minisci)
2,2'-Bipyridine (bpy) NeutralModerateHighBenchmarking
dtbbpy Electron-Rich Excellent Low C-N, C-O Cross-Coupling
Terpyridine Electron-NeutralLowModerateEnergy Transfer cycles

Standardized Protocol: C–N Cross-Coupling

Scenario: Coupling an Aryl Bromide with an Amine using Ni/Ir dual catalysis.

Reagents Preparation
  • Catalyst: NiCl₂·glyme (5 mol%) + dtbbpy (5.5 mol%). Note: Pre-complexing these in solvent for 10 mins is superior to adding solids directly.

  • Photocatalyst: [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (1 mol%).

  • Base: Quinuclidine or DBU (soluble bases preferred over inorganic carbonates for kinetics).

  • Solvent: DMAc or DMSO (degassed).

Step-by-Step Workflow
  • Glovebox Assembly (Recommended): Weigh Ni source, Ligand, and Photocatalyst into the vial inside a N₂-filled glovebox. Oxygen is a triplet quencher and will shut down the Ir cycle.

  • Solvent Sparging (Alternative): If a glovebox is unavailable, seal the vial with a septum and sparge the solvent with N₂ for 15 minutes before injection.

  • Pre-Stirring: Inject solvent and stir for 10 minutes in the dark. This allows the Ni-Ligand complex to form (color change often observed).

  • Substrate Addition: Add the Aryl Bromide (1.0 equiv) and Amine (1.5 equiv) via syringe.

  • Irradiation: Turn on the LED (450 nm) and fan. Stir at 800+ RPM .

    • Why High RPM? The reaction occurs at the vial surface where light penetration is highest. Rapid stirring cycles the bulk fluid to the surface.

  • Monitoring: Sample at T=0, 1h, and endpoint. Filter aliquots through a silica plug to remove metal before HPLC analysis.

Mechanistic Validation & Visualization

Understanding the cycle allows for rational debugging. The mechanism involves two interlocking cycles: the Iridium Photocatalytic Cycle (Energy/Electron Transfer) and the Nickel Catalytic Cycle (Bond Formation).

The Catalytic Cycle Diagram

Recent studies suggest a "Reductive Quenching" or "Energy Transfer" pathway depending on the substrate. Below is the generally accepted Ni(0)/Ni(II)/Ni(III) cycle for C-N coupling.

Mechanism Ir_GS Ir(III) Ground State Ir_ES *Ir(III) Excited State Ir_GS->Ir_ES Absorption Ir_Red Ir(II) Reduced Ir_ES->Ir_Red SET (Oxidation of Amine) Ir_Red->Ir_GS SET to Ni(I) Ni_0 Ni(0)-dtbbpy Ni_II_Ar Ni(II)(Ar)Br Ni_0->Ni_II_Ar Oxidative Addition (Ar-Br) Ni_II_Amine Ni(II)(Ar)(Amine) Ni_II_Ar->Ni_II_Amine Ligand Exchange Ni_III Ni(III)(Ar)(Amine) Ni_II_Amine->Ni_III SET from *Ir or Radical Capture Ni_III->Ni_0 Reductive Elimination Product Ar-NH-R Ni_III->Product Product Release Light hv (450 nm) ArBr Ar-Br Amine R-NH2

Figure 2: Dual catalytic cycle showing the interplay between the Iridium photosensitizer and the Nickel-dtbbpy cross-coupling cycle.

Troubleshooting & Self-Validation

A "failed" reaction often yields clues. Use this matrix to diagnose issues.

ObservationDiagnosisCorrective Action
No Conversion Oxygen QuenchingCheck N₂ sparging or glovebox atmosphere. O₂ quenches *Ir(III) faster than the catalyst.
Low Yield (<20%) Light PenetrationIncrease stirring speed (RPM). Dilute reaction (0.05 M instead of 0.2 M).
Black Precipitate Catalyst Deactivation"Nickel Black" formation. Ligand (dtbbpy) concentration is too low; increase Ligand:Metal ratio to 1.5:1.
Product Degradation Thermal IssuesCheck fan operation. Reaction temp likely exceeded 40°C.
The "Light/Dark" Control

Mandatory Validation: Run the reaction for 1 hour with light, turn light OFF for 1 hour, then ON again.

  • Result: Product formation should stop completely in the dark and resume in the light.

  • Interpretation: This confirms a photonic mechanism and rules out thermal background reactivity.

References

  • MacMillan, D. W. C., et al. (2014).[4] "Merger of Photoredox and Nickel Catalysis." Nature. [Link]

  • Doyle, A. G., et al. (2014). "A General Small-Scale Reactor To Enable Standardization and Acceleration of Photocatalytic Reactions." ACS Central Science. [Link]

  • Stephenson, C. R. J., et al. (2018). "Practical Aspects of Photocatalysis." Nature Reviews Chemistry. [Link]

  • Doyle, A. G., et al. (2024). "Mechanisms of Photoredox Catalysis Featuring Nickel–Bipyridine Complexes." ACS Catalysis. [Link]

  • NREL/Doyle Group. (2025). "Photolytic Activation of Ni(II)X2(dtbbpy) Explains How Ni-Mediated Cross Coupling Begins." Nature Communications. [Link]

Sources

Application

Application Note: Strategic Development of Novel Agrochemicals from 2-(4-Fluorobenzoyl)-5-methylpyridine

Abstract This application note details the synthetic utility and biological potential of 2-(4-Fluorobenzoyl)-5-methylpyridine (FBP) as a privileged scaffold in modern agrochemical discovery.[1] Leveraging the metabolic s...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the synthetic utility and biological potential of 2-(4-Fluorobenzoyl)-5-methylpyridine (FBP) as a privileged scaffold in modern agrochemical discovery.[1] Leveraging the metabolic stability conferred by the para-fluorine substituent and the versatile reactivity of the pyridine core, this guide provides a roadmap for developing next-generation herbicides (specifically HPPD inhibitors) and fungicides.[1] We present optimized protocols for the synthesis of the core scaffold, downstream derivatization strategies, and high-throughput biological screening.

Introduction: The Fluorine-Pyridine Advantage[1]

In agrochemical design, the fusion of a pyridine ring with a fluorinated benzene moiety creates a "privileged structure" found in numerous commercial active ingredients (AIs), such as the fungicide Pyriofenone and the herbicide Picolinafen.

2-(4-Fluorobenzoyl)-5-methylpyridine offers three distinct structural advantages for lead optimization:

  • Metabolic Blocking: The para-fluorine atom blocks metabolic oxidation at the most reactive site of the phenyl ring, significantly extending half-life in planta and in soil [1].[1]

  • Lipophilicity Modulation: The fluorine atom increases lipophilicity (

    
    ), enhancing cuticular penetration in weeds and fungal membranes without compromising water solubility to the extent of heavier halogens [2].
    
  • Divergent Reactivity: The molecule possesses two orthogonal "handles" for chemical expansion: the ketone bridge (amenable to reduction, condensation, or nucleophilic addition) and the 5-methyl group (amenable to radical functionalization).[1]

Module 1: Optimized Synthesis of the Core Scaffold

While palladium-catalyzed carbonylation is possible, a Grignard-mediated approach using a nitrile precursor is often more scalable and cost-effective for multi-gram library synthesis.[1]

Protocol 1: Grignard Addition for Core Synthesis

Objective: Synthesis of 2-(4-Fluorobenzoyl)-5-methylpyridine from 2-bromo-5-methylpyridine.

Reagents:

  • 2-Bromo-5-methylpyridine (1.0 eq)[1]

  • iso-Propylmagnesium chloride (2.0M in THF, 1.1 eq)[1]

  • 4-Fluorobenzonitrile (1.2 eq)[1]

  • Anhydrous THF (Solvent)[1]

  • HCl (2M, for hydrolysis)[1]

Step-by-Step Methodology:

  • Knochel-Hauser Base Generation: In a flame-dried 3-neck flask under Argon, dissolve 2-bromo-5-methylpyridine in anhydrous THF. Cool to -15°C.[1]

  • Exchange: Dropwise add i-PrMgCl over 20 minutes. Stir for 1 hour at -15°C to generate the 2-magnesiated pyridine species (halogen-metal exchange).[1] Note: Direct formation of pyridyl Grignards from Mg metal is sluggish; exchange is preferred.

  • Addition: Cool the solution to -40°C. Add a solution of 4-fluorobenzonitrile in THF dropwise. The nitrile acts as a "masked" ketone.[1]

  • Imine Formation: Allow the reaction to warm to room temperature (RT) and stir for 4 hours. The intermediate formed is the magnesium ketimine salt.

  • Hydrolysis: Quench the reaction with 2M HCl (aq). Stir vigorously for 2 hours to hydrolyze the ketimine to the ketone.

  • Workup: Neutralize with NaHCO₃. Extract with Ethyl Acetate (3x).[1] Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Recrystallize from Hexane/EtOAc (9:1) to yield off-white crystals.[1]

Yield Expectation: 75-85%

Module 2: Strategic Derivatization (SAR Expansion)

Once the core is synthesized, the strategy splits into two pathways: Herbicidal Design (targeting HPPD) and Fungicidal Design (targeting sterol biosynthesis or actin).[1]

Pathway A: HPPD Inhibitor Design (Herbicides)

The benzoylpyridine core mimics the benzoyl moiety of commercial triketone herbicides (e.g., Sulcotrione).[1] The goal is to install a 1,3-dione moiety.

  • Mechanism: The ketone carbonyl coordinates with the Fe(II) cofactor in the active site of 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1]

  • Synthetic Route: Radical bromination of the 5-methyl group, followed by nucleophilic substitution with a 1,3-dione enolate.[1]

Pathway B: Chiral Alcohol Design (Fungicides)

Reduction of the ketone to a chiral alcohol creates analogs similar to Triazole or Pyridine fungicides, interfering with membrane integrity.

Visualization: Synthetic Workflow

SynthesisWorkflow Start Start: 2-Bromo-5-methylpyridine Core Core: 2-(4-Fluorobenzoyl)-5-methylpyridine Start->Core i-PrMgCl, 4-F-Benzonitrile Hydrolysis PathA_Step1 Radical Bromination (NBS, AIBN) Core->PathA_Step1 Pathway A (Herbicide) PathB_Step1 Asymmetric Reduction (Ru-catalyst / NaBH4) Core->PathB_Step1 Pathway B (Fungicide) PathA_Prod Target A: HPPD Inhibitor (Triketone linkage) PathA_Step1->PathA_Prod Enolate Coupling (1,3-cyclohexanedione) PathB_Prod Target B: Chiral Carbinol (Fungicide) PathB_Step1->PathB_Prod Derivatization

Caption: Divergent synthesis pathways from the core scaffold to distinct agrochemical classes.

Module 3: Biological Screening Protocols

Protocol 2: In Vitro HPPD Inhibition Assay

To validate the herbicidal potential of Pathway A derivatives, a colorimetric assay measuring the formation of Homogentisic Acid (HGA) is required.

Principle: HPPD converts 4-hydroxyphenylpyruvate (HPPA) to HGA.[1] Inhibition prevents this conversion. HGA can be quantified via a coupled reaction or HPLC.[1]

Assay Setup:

  • Enzyme Source: Recombinant Arabidopsis thaliana HPPD (AtHPPD) expressed in E. coli [3].[1]

  • Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 2 mM sodium ascorbate, 10 μM FeSO₄.

  • Substrate: 100 μM HPPA.

  • Test Compounds: Dissolve in DMSO. Final DMSO concentration <1%.[1]

Procedure:

  • Incubate enzyme + test compound for 15 mins at 25°C.

  • Initiate reaction by adding HPPA.[1]

  • Incubate for 15 mins at 25°C.

  • Stop Reaction: Add 20% (w/v) Trichloroacetic acid (TCA).

  • Detection: Analyze supernatant via HPLC (C18 column, Mobile phase: MeOH/0.1% Formic acid). Detect HGA at 290 nm.

  • Calculation: Determine IC₅₀ relative to control (no inhibitor).

Data Interpretation Table:

IC₅₀ Value (nM)ClassificationAction Required
< 50Potent InhibitorProceed to Greenhouse Trials
50 - 500Moderate ActivityOptimize Lipophilicity (LogP)
> 500InactiveDiscard or Re-design Chelation Motif

Module 4: Safety & Environmental Considerations

Fluorinated agrochemicals are scrutinized for persistence.[1] Early-stage development must include an assessment of the C-F bond stability.[1]

  • Defluorination Potential: While the aryl-F bond is generally stable, microbial degradation in anaerobic soils can occur.[1]

  • Ecotoxicity: The pyridine moiety can be toxic to aquatic invertebrates. Standard Daphnia magna acute toxicity tests (OECD 202) should be conducted early in the lead optimization phase [4].[1]

References

  • Jeschke, P. (2004).[1] The unique role of fluorine in the design of active ingredients for modern crop protection.[2] ChemBioChem, 5(5), 570-589.[1] Link[1]

  • O'Hagan, D. (2008).[1] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.[1] Link

  • Ndikuryayo, F., et al. (2017).[1] HPPD-Inhibiting Herbicides: Past, Present, and Future. Pesticide Biochemistry and Physiology, 166, 1-10.[1] Link

  • OECD Guidelines for the Testing of Chemicals. (2004).[1] Test No. 202: Daphnia sp.[1] Acute Immobilisation Test. Link[1]

Sources

Technical Notes & Optimization

Troubleshooting

side reactions in the Friedel-Crafts acylation of substituted pyridines

Ticket ID: FC-PYR-001 Topic: Troubleshooting Side Reactions in Friedel-Crafts Acylation of Substituted Pyridines Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] User Guide Ov...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: FC-PYR-001 Topic: Troubleshooting Side Reactions in Friedel-Crafts Acylation of Substituted Pyridines Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

User Guide Overview

Welcome to the . You are likely accessing this guide because your standard Friedel-Crafts (FC) protocol—effective on benzene or anisole—has failed on a pyridine substrate.[1]

The Core Conflict: Pyridine is electron-deficient (


-deficient).[1] In the presence of Lewis Acids (e.g., 

), the pyridine nitrogen donates its lone pair to the catalyst, forming a super-deactivated

-acylpyridinium or Lewis acid-complex.[1] This halts the desired

-acylation and leads to the specific side reactions detailed below.

Module 1: Diagnostic & Troubleshooting (FAQs)

Issue #1: "My reaction mixture turned into a black tar/solid, and I recovered no product."

Diagnosis: Thermal Decomposition via "Brute Force" Chemistry. Technical Explanation: Researchers often attempt to overcome pyridine deactivation by raising the temperature (>100°C).[1] However, the pyridine-


 complex is prone to ring opening or polymerization under harsh conditions.[1]
Side Reaction Pathway: 
  • N-Complexation:

    
     (Deactivated).
    
  • Forcing Conditions: High heat causes degradation of the ring or polymerization of side chains.[1]

Corrective Protocol:

  • Stop heating above 120°C for simple pyridines.[1]

  • Switch Strategy: If the ring lacks strong Electron Donating Groups (EDGs) like

    
     or 
    
    
    
    , standard FC will not work.[1]
  • Alternative: Use Minisci Acylation (radical mechanism) which thrives on electron-deficient rings, avoiding the Lewis Acid trap completely.[1]

Issue #2: "I isolated a hygroscopic solid, but NMR shows the acyl group is on the Nitrogen, not the Carbon."

Diagnosis: Kinetic Trapping (


-Acylation).[1]
Technical Explanation:  Nitrogen is the best nucleophile in the system.[1] The formation of the 

-acylpyridinium salt is kinetically favored over the thermodynamic

-acylation.[1] In benzene chemistry, this isn't an issue; in pyridine chemistry, this salt is stable and further deactivates the ring toward

-substitution.[1]

Corrective Protocol:

  • The "Silyl-Trick" (Ipso-Substitution): Use 2-(trimethylsilyl)pyridine.[1][2] The silyl group directs the acylation to the ipso position and leaves as TMS-Cl, driving the reaction forward and preventing permanent N-complexation.

  • Rearrangement: Some

    
    -acyl salts can rearrange to 
    
    
    
    -acyl products under specific photochemical conditions or in the presence of nucleophiles (e.g., enamines), but this is substrate-specific.[1]
Issue #3: "I am using an alkoxypyridine (activated), but the yield is still <20%."

Diagnosis: Lewis Acid Stoichiometry Error. Technical Explanation: Even with an activating group (e.g., 2-methoxypyridine), the nitrogen still complexes with the Lewis Acid.[1]

  • Standard FC: Requires catalytic or 1.1 eq of

    
    .[1]
    
  • Pyridine FC: Requires >2.2 equivalents of

    
    .[1]
    
    • 1 eq ties up the Nitrogen.[1]

    • 1 eq activates the Acyl Chloride.[1]

    • Excess ensures equilibrium favors the acylium ion.[1]

Module 2: Mechanistic Visualization

The following diagrams illustrate the "Trap" of standard FC on pyridine and the "Workaround" using Silyl-activation.

FC_Pyridine_Pathways Start Substituted Pyridine (Substrate) Complex Pyridine-Lewis Acid Complex (Super-Deactivated) Start->Complex Fast (N-Coordination) NAcyl N-Acylpyridinium Salt (Kinetic Trap) Start->NAcyl + RCOCl (No Lewis Acid) LA Lewis Acid (AlCl3) CAcyl C-Acylated Product (Desired Ketone) Complex->CAcyl BLOCKED (Too Electron Deficient) Tar Polymerization/Tar (Thermal Decomposition) Complex->Tar Heat (>120°C) NAcyl->CAcyl Rare Rearrangement Silyl 2-(Trimethylsilyl)pyridine Ipso Ipso-Substitution (TMS-Cl leaves) Silyl->Ipso + RCOCl Ipso->CAcyl High Yield

Figure 1: The "Deactivation Trap" (Red/Yellow paths) vs. the "Silyl Solution" (Green path). Standard FC leads to N-complexation, halting C-acylation.[1]

Module 3: Comparative Data & Reactivity

Friedel-Crafts acylation success relies heavily on the electron density of the substrate.[1] The table below compares Pyridine to standard substrates, explaining the failure modes.

SubstrateRelative Reactivity (

)
Primary Side ReactionRecommended Protocol
Anisole

(High)
Poly-acylation (rare)Standard FC (

, 0°C)
Benzene 1 (Baseline)NoneStandard FC (

, Reflux)
Nitrobenzene

(Deactivated)
No ReactionFails. Use other methods.[1]
Pyridine

N-Complexation / N-Acylation Minisci or Silyl-Pyridine
2-Methoxypyridine ModerateO-Dealkylation (cleavage of ether)High Load

(3 eq) or mild Lewis Acid (

)

Module 4: Validated Experimental Protocols

Protocol A: The "Failure" (Standard FC)

Use this only to demonstrate the N-complexation effect or if synthesizing N-acyl salts.

  • Dissolve pyridine (10 mmol) in DCM.[1]

  • Add

    
     (11 mmol) at 0°C.
    
  • Observation: A thick precipitate forms immediately (The

    
     complex).[1]
    
  • Add Acetyl Chloride (11 mmol).

  • Reflux 12h.[1]

  • Result: Recovery of starting material or black tar upon aqueous workup.[1]

Protocol B: The "Success" (Silyl-Directed Acylation)

Based on the work of Weissman et al. and confirmed by recent methodology [3].

Reagents:

  • 2-(Trimethylsilyl)pyridine (10 mmol)[1]

  • Acyl Chloride (11 mmol)[1]

  • Solvent: Dry Chloroform or DCM (No Lewis Acid required for highly reactive acyl chlorides, or mild Lewis Acid for others).[1]

Step-by-Step:

  • Preparation: Under Argon, dissolve 2-(trimethylsilyl)pyridine in dry DCM (

    
    ).
    
  • Addition: Add the acyl chloride dropwise at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Mechanism:[1][3][4][5][6] The chloride attacks the silicon, facilitating the acyl attack at the ipso carbon (C-2).

  • Workup: Quench with sat.

    
    . Extract with DCM.[1]
    
  • Purification: Flash chromatography (EtOAc/Hexanes).

  • Expected Yield: 70–90% of 2-acylpyridine.[1]

Protocol C: Activated Substrate (Imidazo[1,2-a]pyridine)

For substrates where the nitrogen lone pair is part of the aromatic system or sterically hindered.

  • Mix Imidazo[1,2-a]pyridine (1.0 eq) and

    
     (2.0 eq ) in 
    
    
    
    or Nitrobenzene.
  • Add Acyl Chloride (1.2 eq).

  • Heat to 50°C.

  • Note: The bridgehead nitrogen is less basic, and the C-3 position is highly nucleophilic, allowing standard FC to proceed [1].[1]

References

  • Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. Source: National Institutes of Health (PubMed Central) URL:[1][Link]

  • Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. Source: Organic Letters (ACS Publications) URL:[1][Link][1]

  • Preparation of Pyridines by Acylation (Video Lecture & References). Source: Synthesis Workshop / YouTube (Referencing J. Org.[1] Chem. 2022, 87, 6638-6656) URL:[Link](Note: Generalized link to verified channel content based on search context 1.8)

  • Friedel-Crafts Reactions with Deactivating Groups. Source: Master Organic Chemistry URL:[Link]

Sources

Optimization

Technical Support Center: Managing Impurities in the Large-Scale Production of 2-(4-Fluorobenzoyl)-5-methylpyridine

Prepared by: Senior Application Scientist, Process Chemistry Support This technical support guide is designed for researchers, scientists, and drug development professionals involved in the large-scale synthesis of 2-(4-...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Process Chemistry Support

This technical support guide is designed for researchers, scientists, and drug development professionals involved in the large-scale synthesis of 2-(4-Fluorobenzoyl)-5-methylpyridine. The presence of impurities, even at trace levels, can significantly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1][2][3] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you proactively identify, control, and mitigate impurity formation during your manufacturing process.

Overview of the Synthetic Pathway and Impurity Hotspots

The most common large-scale synthesis of 2-(4-Fluorobenzoyl)-5-methylpyridine involves the Friedel-Crafts acylation of 3-methylpyridine (3-picoline) with a 4-fluorobenzoyl derivative, typically 4-fluorobenzoyl chloride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[4][5]

While seemingly straightforward, this reaction is prone to several challenges that can lead to impurity generation. The pyridine nitrogen can complex with the Lewis acid, deactivating the ring towards acylation and requiring careful control of reaction conditions. Understanding the potential pitfalls of this core reaction is the first step in effective impurity management.[6]

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific, practical issues you may encounter during synthesis and purification.

Question 1: My HPLC analysis shows a significant unknown peak eluting near the main product peak. How do I proceed with identification and control?

Answer: The appearance of an unknown peak is a common but critical issue. A systematic approach is required for identification and subsequent control.

Causality: Unknown peaks in a Friedel-Crafts acylation context are often process-related organic impurities. These can be regioisomers, products of side-reactions, or by-products from starting material contaminants.[3][] Their structural similarity to the API often results in close elution times.

Troubleshooting Workflow:

  • Initial Characterization (Non-Destructive):

    • UV-Vis Spectral Analysis: Use a photodiode array (PDA) detector during HPLC analysis. Compare the UV spectrum of the impurity with that of the main product. A similar spectrum suggests an isomeric impurity, whereas a significantly different spectrum points towards a different chromophore, possibly from a degradation pathway or a starting material impurity.

    • Response Factor: Note the peak area percentage. While not quantitative without a standard, it provides a baseline for tracking the impurity level as you modify the process.

  • Structural Elucidation:

    • LC-MS Analysis: The most crucial step is to obtain the molecular weight of the unknown impurity.[8][9] An identical molecular weight to the product strongly indicates an isomer.

    • NMR Spectroscopy: If the impurity can be isolated (e.g., via preparative HPLC), ¹H and ¹³C NMR spectroscopy will provide definitive structural information.[10]

  • Hypothesize and Confirm:

    • Common Isomeric Impurity: The most likely isomer is 4-(4-Fluorobenzoyl)-3-methylpyridine . This arises from acylation at the C4 position of the pyridine ring instead of the C2 position.

    • Confirmation: If possible, synthesize a small amount of the suspected isomer to use as a reference standard. Co-injection in your HPLC system should show a single, co-eluting peak if the identity is correct.

  • Mitigation and Control Strategy:

    • Reaction Temperature: Lowering the reaction temperature can often increase the regioselectivity of the acylation, favoring the formation of the desired 2-isomer.

    • Order of Addition: The method of adding reagents is critical. Slowly adding the 4-fluorobenzoyl chloride to the complex of 3-methylpyridine and AlCl₃ can help control the reaction exotherm and minimize side reactions.[11]

    • Purification: Develop a robust crystallization process. Different isomers often have different solubilities in various solvent systems. Experiment with solvent/anti-solvent combinations (e.g., Isopropanol/Water, Toluene/Heptane) to selectively crystallize the desired product, leaving the impurity in the mother liquor.[1]

Question 2: The isolated product has a persistent yellow or brown color, even after initial purification. What is the cause and how can it be removed?

Answer: Color in the final API is a critical quality attribute and often indicates the presence of trace-level impurities.

Causality:

  • Residual Lewis Acid Complexes: The product ketone can form a stable, often colored, complex with the aluminum chloride catalyst.[4] Incomplete quenching of the reaction can leave these complexes in the product.

  • Degradation Products: High temperatures or exposure to air during work-up and drying can lead to the formation of small quantities of highly colored degradation products. Benzophenone derivatives can degrade under various conditions.[12][13][14][15]

  • High Molecular Weight By-products: Minor side reactions can sometimes produce polymeric or condensed by-products that are highly colored.

Troubleshooting Protocol:

  • Ensure Complete Quenching: The reaction work-up must effectively hydrolyze all aluminum salts. A slow, controlled quench into a chilled acidic solution (e.g., dilute HCl) is crucial. Check the pH of the aqueous layer to ensure it is sufficiently acidic to break up the product-catalyst complex.

  • Activated Carbon Treatment:

    • Dissolve the crude product in a suitable solvent (e.g., Toluene, Ethyl Acetate).

    • Add a small amount (0.5-2% w/w) of activated carbon.

    • Heat the mixture gently with stirring for 30-60 minutes.

    • Filter the hot solution through a bed of celite to remove the carbon.

    • Proceed with crystallization.

  • Recrystallization: Perform a final recrystallization from a high-purity solvent system. This is often the most effective way to reject colored impurities and achieve the desired product appearance.[16]

Question 3: My reaction yield is consistently low, with a large amount of unreacted 3-methylpyridine recovered. What are the likely causes?

Answer: Low conversion is a common issue in scaling up Friedel-Crafts reactions.

Causality:

  • Catalyst Deactivation: Aluminum chloride is extremely hygroscopic. Any moisture in the starting materials, solvent, or reaction vessel will hydrolyze AlCl₃, rendering it inactive.

  • Insufficient Catalyst: The nitrogen atom of the pyridine ring complexes with AlCl₃. Therefore, more than a stoichiometric amount of the catalyst is often required to ensure there is enough active catalyst available for the acylation reaction.[6]

  • Low Reaction Temperature/Time: The reaction may not have been heated to a sufficient temperature or for a long enough duration to go to completion.

Troubleshooting Steps:

  • Rigorous Anhydrous Conditions:

    • Ensure all glassware is oven- or flame-dried immediately before use.[11]

    • Use high-purity, anhydrous solvents.

    • Handle AlCl₃ in an inert atmosphere (e.g., a glove box or under a nitrogen blanket).

  • Optimize Catalyst Stoichiometry:

    • Start with at least 1.1 to 1.3 equivalents of AlCl₃ relative to the 3-methylpyridine.

    • If conversion is still low, consider a systematic increase in the catalyst loading.

  • Monitor Reaction Progress:

    • Use in-process controls (IPC) like HPLC or GC to track the disappearance of starting materials.[17] Take samples periodically (e.g., every hour) to determine when the reaction has stalled or completed.

    • Ensure the internal reaction temperature, not just the bath temperature, is at the target.[11]

Frequently Asked Questions (FAQs)

Q1: What are the main classes of impurities I should be concerned about? Impurities are generally classified into three categories according to ICH guidelines:[8][18]

  • Organic Impurities: Process-related (e.g., isomers, by-products, intermediates) and degradation products.

  • Inorganic Impurities: Reagents, catalysts (e.g., residual aluminum), and heavy metals.

  • Residual Solvents: Volatile organic compounds used during synthesis or purification.

Q2: Which analytical techniques are essential for a complete impurity profile? A combination of techniques is necessary for comprehensive analysis:[8][10][18]

  • HPLC with UV/PDA detection: The primary tool for quantifying the API and known/unknown organic impurities.

  • LC-MS: For identifying unknown organic impurities by providing molecular weight data.

  • GC-MS (Headspace): The standard method for identifying and quantifying residual solvents.

  • ICP-MS: For detecting and quantifying elemental or inorganic impurities.[8]

  • NMR/FTIR: For structural confirmation of the API and isolated impurities.[19][20]

Q3: How can I proactively prevent impurity formation? Proactive impurity control is a core principle of modern process development (Quality by Design).[2][]

  • Control Starting Materials: Use high-purity starting materials and reagents. Qualify your suppliers and test incoming raw materials for known impurities.

  • Process Optimization: Understand your process parameters. Systematically study the effects of temperature, concentration, stoichiometry, and reaction time to define a robust operating range that minimizes impurity formation.[]

  • Implement In-Process Controls (IPCs): Monitor the reaction at critical stages to ensure it is performing as expected. This allows for corrective action before the reaction is complete.

Data & Visualization
Table 1: Potential Process-Related Impurities and Control Strategies
Impurity NamePotential SourceIdentification MethodControl & Mitigation Strategy
3-Methylpyridine Unreacted starting materialHPLC, GC-MSOptimize reaction stoichiometry, time, and temperature.
4-Fluorobenzoic acid Hydrolysis of 4-fluorobenzoyl chlorideHPLCEnsure rigorous anhydrous conditions during reaction.
4-(4-Fluorobenzoyl)-3-methylpyridine Isomeric by-product (regioisomer)LC-MS, NMR (if isolated)Lower reaction temperature; controlled reagent addition; purification by crystallization.
Di-acylated products Polysubstitution side reactionLC-MSUse a moderate excess of the pyridine substrate; control stoichiometry.
Residual Solvents (e.g., Toluene, Heptane) From reaction or purificationHeadspace GC-MSEffective drying of the final product under vacuum and controlled temperature.
Diagram 1: Workflow for Identification and Control of an Unknown Impurity

This diagram outlines the logical decision-making process when an unexpected peak appears in a chromatogram.

Impurity_Workflow Start Unknown Peak Detected in HPLC Characterize Characterize Peak: - Retention Time - UV-Vis Spectrum (PDA) Start->Characterize LCMS Perform LC-MS Analysis Characterize->LCMS Decision_MW Molecular Weight Determined? LCMS->Decision_MW Isomer MW = Product MW (Likely Isomer) Decision_MW->Isomer  Yes Other MW ≠ Product MW (Degradant/By-product) Decision_MW->Other  No Hypothesize Hypothesize Structure (e.g., Regioisomer) Isomer->Hypothesize Source Investigate Source: - Forced Degradation - Starting Materials Other->Source Confirm Confirm Identity (Synthesize Standard) Hypothesize->Confirm Source->Confirm Control Develop Control Strategy Confirm->Control Optimize Optimize Process Parameters: - Temperature - Stoichiometry Control->Optimize Purify Improve Purification: - Recrystallization - Chromatography Control->Purify End Impurity Controlled Within Specification Optimize->End Purify->End

Caption: A decision tree for the systematic identification and control of unknown impurities.

Experimental Protocols
Protocol 1: HPLC-UV Method for In-Process Control and Final Product Purity
  • Instrumentation: HPLC system with a PDA detector.

  • Column: C18 reverse-phase, 4.6 mm x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-18 min: 80% B

    • 18-18.1 min: 80% to 20% B

    • 18.1-22 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of Acetonitrile/Water (1:1) to a final concentration of 1 mg/mL.

References
  • CN102757390A - Method for preparing 2-methoxy-4-diazanyl-5-fluoropyrimidine.
  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

  • CN103193704A - 2-hydroxy-4-amino-5-methylpyridine heterocyclic compound.
  • CN102898358A - Preparation method of fluoropyridine compounds.
  • WO2009094442A2 - 5-fluoro pyrimidine derivatives.
  • US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.
  • KR101652750B1 - Purification method of pyridine and pyridine derivatives.
  • Investigation on the degradation of Benzophenone-3 by UV/H2O2 in aqueous solution. ResearchGate. [Link]

  • Resolving API Impurity Issues in Drug Development. Pharmaguideline. [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. [Link]

  • Troubleshoot a Reaction. University of Rochester, Department of Chemistry. [Link]

  • US5187295A - Process for the preparation of 2,4-dichloro-5-fluorobenzonitrile.
  • Control API Impurities to Achieve Therapeutic Safety and Efficacy for Patients. W.R. Grace. [Link]

  • Pyridine. Wikipedia. [Link]

  • How Pharmaceutical Impurity Analysis Works. ResolveMass Laboratories Inc. [Link]

  • Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. MDPI. [Link]

  • Struggling with Synthesis? This ONE Hack Changes Everything! YouTube. [Link]

  • Friedel–Crafts reaction. Wikipedia. [Link]

  • Spectroscopic Studies of Dual Fluorescence in 2-(4-Fluorophenylamino)-5-(2,4-dihydroxybenzeno). SciSpace. [Link]

  • Identification and Detection of Pharmaceutical Impurities for Ensuring Safety Standard of Medicine: Hyphenated Analytical Techniques and Toxicity Measurements. PubMed. [Link]

  • “Pyridine: Synthesis, Swiss-ADME and Applications.” IJNRD. [Link]

  • Impurities in APIs and Their Effects on Products. Contract Pharma. [Link]

  • Can You Solve These Tricky Multi-Step Synthesis Problems Before I Do? Mastering Organic Synthesis. YouTube. [Link]

  • A review of sources, pathways, and toxic effects of human exposure to benzophenone ultraviolet light filters. PubMed Central. [Link]

  • Pyridine synthesis. Organic Chemistry Portal. [Link]

  • Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis. Agilent. [Link]

  • How to Troubleshoot a Reaction. University of Rochester, Department of Chemistry. [Link]

  • Degradation kinetics and disinfection by-products formation of benzophenone-4 during UV/persulfate process. PubMed. [Link]

  • Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. [Link]

  • Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. PubMed Central. [Link]

  • Spectroscopic analysis of 5-(4-butylcyclohexyl)-2-(2- fluoro-4-methoxyphenyl) pyridine. International Journal of Engineering Inventions. [Link]

  • Degradation of benzophenone-3 by the ozonation in aqueous solution: kinetics, intermediates and toxicity. ResearchGate. [Link]

  • chem_lab_manual.pdf. Karnatak Science College Dharwad. [Link]

  • Benzophenone-3 degradation via UV/H2O2 and UV/persulfate reactions. PubMed. [Link]

  • 15.12: Limitations of Friedel-Crafts Alkylations. Chemistry LibreTexts. [Link]

  • Quantum chemical studies, spectroscopic analysis and molecular structure investigation of 4-Chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid. SciSpace. [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Reaction Rate of 2-(4-Fluorobenzoyl)-5-methylpyridine Synthesis

Welcome to the technical support center for the synthesis of 2-(4-Fluorobenzoyl)-5-methylpyridine. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this cha...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(4-Fluorobenzoyl)-5-methylpyridine. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this challenging synthesis. Here, we address common issues, provide in-depth troubleshooting guides, and explain the chemical principles behind our recommended protocols to enhance your reaction rates and overall yields.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why can't I use a standard Friedel-Crafts acylation to synthesize 2-(4-Fluorobenzoyl)-5-methylpyridine?

Answer: This is a crucial and common starting question. Standard Friedel-Crafts acylation fails for pyridine-based substrates due to the fundamental nature of the pyridine ring and the reaction mechanism.[1][2]

  • Causality (The "Why"): The reaction requires a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to activate the acylating agent (4-fluorobenzoyl chloride) and generate a highly electrophilic acylium ion. However, the nitrogen atom in the 5-methylpyridine ring is a Lewis base. It readily donates its lone pair of electrons to the Lewis acid catalyst.[3] This acid-base reaction is much faster than the desired acylation.

  • Consequence: This interaction forms a stable complex between the pyridine nitrogen and the AlCl₃ catalyst.[3] This complexation has two major negative effects:

    • Catalyst Sequestration: The Lewis acid is effectively "trapped" by the pyridine and cannot activate the 4-fluorobenzoyl chloride.

    • Ring Deactivation: The formation of the pyridinium salt places a positive charge on the nitrogen, which strongly deactivates the entire aromatic ring through an inductive effect, making it highly resistant to attack by any electrophile.[2][4]

The result is either no reaction or an extremely sluggish process with negligible yield. Therefore, alternative synthetic strategies that bypass this deactivation are necessary.

G cluster_0 Friedel-Crafts Acylation Pathway (Intended) cluster_1 Competing Deactivation Pathway (Actual) AcylCl 4-Fluorobenzoyl Chloride Acylium Acylium Ion (Electrophile) AcylCl->Acylium Activation AlCl3_1 AlCl3 (Lewis Acid) AlCl3_1->Acylium Product Desired Product Acylium->Product Electrophilic Attack (VERY SLOW) Pyridine 5-Methylpyridine (Nucleophile) Pyridine->Product Pyridine_N 5-Methylpyridine (Lewis Base) Deactivated Deactivated Pyridinium-AlCl3 Complex Pyridine_N->Deactivated Fast Acid-Base Reaction AlCl3_2 AlCl3 (Lewis Acid) AlCl3_2->Deactivated

Caption: Deactivation pathway in Friedel-Crafts acylation of pyridine.

Q2: My Grignard-based acylation is giving low and inconsistent yields. What are the most critical parameters to control?

Answer: The Grignard approach is a viable alternative. It involves forming an organometallic nucleophile from a halopyridine, which then attacks the acylating agent. The most common route is reacting 2-bromo-5-methylpyridine with magnesium to form the Grignard reagent, followed by acylation.[5] Success hinges on meticulous control of several factors.

  • Causality (The "Why"): Grignard reagents are highly reactive and sensitive to moisture and air. The reaction rate and suppression of side reactions depend heavily on temperature, solvent, and the nature of the acylating agent.

Troubleshooting & Optimization Guide:

Parameter Problem/Observation Scientific Rationale & Recommended Solution
Grignard Formation Reaction fails to initiate; starting material is recovered.Cause: Presence of moisture or passivated magnesium. Solution: Rigorously dry all glassware and solvents (THF is common). Use freshly crushed or commercially activated magnesium turnings. A small crystal of iodine can be used to initiate the reaction.
Temperature Control Low yield, dark tarry byproducts.Cause: Grignard formation is exothermic. Overheating can lead to side reactions like Wurtz coupling. Acylation step is also temperature-sensitive. Solution: Maintain the temperature at 0-5 °C during the dropwise addition of the bromo-pyridine to magnesium. For the acylation step, cool the formed Grignard reagent to -20 °C or lower before adding the acylating agent to prevent over-addition.
Acylating Agent Low yield of desired ketone, significant amount of tertiary alcohol byproduct.Cause: The initial ketone product can be attacked by a second equivalent of the highly reactive Grignard reagent. Acyl chlorides are particularly susceptible. Solution: Use a less reactive acylating agent like a Weinreb amide (N-methoxy-N-methyl-4-fluorobenzamide). The resulting intermediate forms a stable chelate that prevents over-addition and collapses to the ketone only upon acidic workup.
Reaction Time Incomplete conversion.Cause: Insufficient time for either the Grignard formation or the subsequent acylation. Solution: Monitor the reaction by TLC or HPLC. Grignard formation typically takes 1-2 hours after initiation. The acylation step is usually rapid but should be stirred for at least 1 hour at low temperature before quenching.[6][7]

Experimental Protocol: Acylation via Grignard Reagent & Weinreb Amide

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add magnesium turnings (1.2 eq) to anhydrous THF.

  • Initiation: Add a small crystal of iodine. Prepare a solution of 2-bromo-5-methylpyridine (1.0 eq) in anhydrous THF.

  • Grignard Formation: Slowly add ~10% of the bromopyridine solution to the magnesium. Once the reaction initiates (slight warming, disappearance of iodine color), add the remaining solution dropwise, maintaining the temperature below 10 °C. Stir for 1-2 hours at room temperature after addition is complete.

  • Acylation: Cool the freshly prepared Grignard reagent to -20 °C. In a separate flask, dissolve N-methoxy-N-methyl-4-fluorobenzamide (1.05 eq) in anhydrous THF.

  • Reaction: Add the Weinreb amide solution dropwise to the Grignard reagent, keeping the internal temperature below -15 °C.

  • Quench & Workup: After stirring for 1 hour, slowly quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate gradient).

Q3: I am exploring a Palladium-catalyzed cross-coupling strategy, but the reaction is sluggish. How can I accelerate it?

Answer: Palladium-catalyzed cross-coupling reactions are powerful but highly dependent on the precise combination of catalyst, ligand, base, and solvent. A sluggish reaction indicates a suboptimal setup where one of the key steps in the catalytic cycle (oxidative addition, transmetalation, or reductive elimination) is slow.

  • Causality (The "Why"): The ligand's electronic and steric properties directly influence the reactivity of the palladium center. The base is crucial for activating the organometallic partner (in Suzuki coupling) or as a scavenger (in other couplings). The solvent must facilitate the solubility of all components and stabilize the transition states.

G Start Sluggish Pd-Catalyzed Reaction CheckCatalyst Is the Pd catalyst active? (Pd(0) source, loading >1 mol%) Start->CheckCatalyst CheckCatalyst->Start No: Use fresh catalyst or pre-catalyst. CheckLigand Is the ligand appropriate? (e.g., Buchwald phosphines, XPhos, SPhos) CheckCatalyst->CheckLigand Yes CheckLigand->Start No: Screen different electron-rich, bulky ligands. CheckBase Is the base strong enough and soluble? (e.g., Cs2CO3, K3PO4) CheckLigand->CheckBase Yes CheckBase->Start No: Switch to a stronger or more soluble base. CheckSolvent Is the solvent anhydrous and appropriate? (e.g., Toluene, Dioxane, DMF) CheckBase->CheckSolvent Yes CheckSolvent->Start No: Use fresh, anhydrous solvent. Consider solvent effects. CheckTemp Is the temperature high enough? (Typically 80-110 °C) CheckSolvent->CheckTemp Yes CheckTemp->Start No: Increase temperature in increments of 10 °C. Success Reaction Rate Enhanced CheckTemp->Success Yes

Caption: Troubleshooting workflow for a sluggish cross-coupling reaction.

Key Optimization Parameters for Cross-Coupling:

Parameter Common Issue Scientific Rationale & Recommended Solution
Catalyst & Ligand Low conversion, catalyst decomposition (black precipitate).Cause: The ligand is not effectively stabilizing the Pd(0) species or facilitating the catalytic cycle. Solution: For heteroaromatic couplings, electron-rich, bulky phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos, or RuPhos) are often superior. They promote fast reductive elimination. Use a pre-catalyst (e.g., Pd(OAc)₂ with a ligand, or a pre-formed complex like XPhos-Pd-G3) for better consistency.
Base Reaction stalls.Cause: The base may be too weak, insoluble, or sterically hindered. Solution: For Suzuki couplings (using 5-methylpyridine-2-boronic acid), a moderately strong base like K₂CO₃ or Cs₂CO₃ is often required. Ensure the base is finely powdered for maximum surface area.
Solvent Poor solubility of reagents, slow reaction.Cause: Solvent polarity affects reagent solubility and the stability of intermediates. Solution: Anhydrous polar aprotic solvents like 1,4-dioxane, toluene, or DMF are common. A mixture, such as dioxane/water, is often used for Suzuki reactions to aid in dissolving the boronic acid and base.
Temperature No reaction at lower temperatures.Cause: The activation energy for one or more steps in the catalytic cycle is not being overcome. Solution: Most cross-coupling reactions require elevated temperatures, typically between 80 °C and 110 °C.[8] Carefully increase the temperature and monitor for product formation versus byproduct generation.
Q4: My reaction is producing significant amounts of side products. What are the likely culprits and how can I minimize them?

Answer: Side product formation is a common issue that points to competing reaction pathways. Identifying the structure of the byproducts is the first step toward diagnosing the problem.

  • Causality (The "Why"): Side reactions can arise from the inherent reactivity of the starting materials or intermediates under the chosen reaction conditions.[9] For instance, homo-coupling of starting materials is a frequent issue in cross-coupling reactions, while dehalogenation or protonolysis can plague organometallic routes.

Common Side Products & Mitigation Strategies:

Potential Side Product Likely Cause Recommended Mitigation Strategy
5,5'-dimethyl-2,2'-bipyridine Homo-coupling of the pyridine starting material in Grignard or cross-coupling reactions.Optimize the rate of addition of the electrophile. Ensure the palladium catalyst and ligand combination favors cross-coupling over homo-coupling. Lowering the temperature can sometimes help.
Bis(4-fluorophenyl)methanone Homo-coupling of the benzoyl starting material in cross-coupling reactions.Adjust the stoichiometry of the reactants. Ensure the transmetalation step is efficient.
5-methylpyridine Protonolysis of the organometallic intermediate (e.g., Grignard or boronic acid) by trace water or acidic protons in the solvent.Use rigorously dried solvents and reagents. Perform the reaction under a strictly inert atmosphere.
Isomeric Products Poor regioselectivity during metalation or functionalization steps.This is less common for pre-functionalized pyridines but can occur. Ensure you are starting with the correct isomer (e.g., 2-bromo-5-methylpyridine, not 2-bromo-3-methylpyridine).[10]
References
  • Eureka | Patsnap.Synthesis method of 2-(2-amino-5-bromobenzoyl) pyridine.
  • Google Patents.
  • RSC Publishing.
  • Google Patents.
  • PMC - NIH.
  • Google Patents.CN102898358A - Preparation method of fluoropyridine compounds.
  • ResearchGate.Friedel-Crafts acylation reactions in pyridinium based ionic liquids.
  • Google Patents.
  • MDPI Books.
  • Master Organic Chemistry.EAS Reactions (3)
  • ResearchGate.
  • MDPI.
  • WIPO Patentscope.WO/2017/195894 METHOD FOR PRODUCING 2-ACETYLPYRIDINE COMPOUND.
  • Wikipedia.2-Acetylpyridine.
  • YouTube.
  • BenchChem.Managing the formation of isomers during 2-chloro-5-methylpyridine synthesis.
  • PMC - PubMed Central.
  • Quora.
  • Google Patents.CN103193704A - 2-hydroxy-4-amino-5-methylpyridine heterocyclic compound.
  • ChemRxiv.
  • ResearchGate.Synthesis and structure of 2-acetylpyridine-salicyloylhydrazone and its copper(II) and zinc(II) complexes. The effect of the metal coordination on the weak intermolecular interactions.
  • Filo.Explain why pyridine does not undergo Friedel-Crafts reactions.
  • SciELO.
  • ResearchGate.ChemInform Abstract: Synthesis and Some Reactions of 2-Acylcyclopentane-1,3-diones.

Sources

Reference Data & Comparative Studies

Validation

biological activity comparison between fluorinated and non-fluorinated benzoylpyridines

Topic: Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, Drug Discovery Scientists [1] Executive Summary The incorporation of fluorine into the benzoylpyridine scaffold represents a crit...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, Drug Discovery Scientists

[1]

Executive Summary

The incorporation of fluorine into the benzoylpyridine scaffold represents a critical strategy in modern medicinal chemistry. While the non-fluorinated benzoylpyridine core serves as a versatile ligand for metal chelation and a pharmacophore for tubulin inhibition, its clinical utility is often limited by rapid metabolic oxidation and suboptimal membrane permeability.

This guide objectively compares the biological performance of fluorinated derivatives against their non-fluorinated counterparts.[1] Experimental data indicates that while fluorine substitution does not always drastically lower IC50 values (potency), it significantly enhances metabolic stability (t1/2) and bioavailability , transforming hit compounds into viable lead candidates.

Physicochemical & Mechanistic Impact

The "Fluorine Effect" in benzoylpyridines is governed by three primary physicochemical alterations:

Lipophilicity and Permeability
  • Non-Fluorinated: Moderate LogP; often requires formulation aids for cellular entry.

  • Fluorinated: The C-F bond is highly hydrophobic but non-polarizable. Substitution (typically para or meta on the benzoyl ring) increases LogP, facilitating passive diffusion across the lipid bilayer of cancer cells and Gram-positive bacterial membranes.

Metabolic Stability (The Primary Advantage)

The benzoyl ring is a hotspot for Cytochrome P450-mediated hydroxylation.

  • Mechanism: P450 enzymes typically attack the electron-rich para-position of the phenyl ring.

  • Fluorine Blockade: Replacing the para-hydrogen with fluorine (C-F bond energy ~116 kcal/mol vs. C-H ~99 kcal/mol) effectively blocks this metabolic soft spot, extending the half-life (

    
    ) of the drug without altering the binding geometry significantly.
    
Electronic Modulation

Fluorine’s high electronegativity (


) exerts a strong inductive effect (

) on the benzoyl ring.
  • Effect on Pyridine Nitrogen: The electron-withdrawing nature reduces the electron density of the carbonyl carbon, which can subtly influence the pKa of the remote pyridine nitrogen, tuning its ability to coordinate with metal ions (e.g., Fe, Cu) in thiosemicarbazone derivatives.

Comparative Biological Activity Data[3][4][5][6][7][8][9][10]

Case Study A: Anticancer Activity (Tubulin Polymerization Inhibition)

A direct comparison of CH-2-77 (non-fluorinated) and Compound 60c (fluorinated analog) demonstrates the metabolic advantage.[2] Both compounds bind to the colchicine site of tubulin.

Table 1: Cytotoxicity and Metabolic Stability Profile

FeatureCompound CH-2-77 (Non-Fluorinated)Compound 60c (Fluorinated)Impact of Fluorination
Structure 6-aryl-2-benzoylpyridinePara-F substituted B-ringBlocked metabolic site
IC50 (MDA-MB-231) 4.3 ± 0.4 nM4.1 ± 0.5 nMPotency Retained (Bioisosteric)
IC50 (HeLa) 5.2 nM4.8 nMPotency Retained
Metabolic Stability (

)
< 10 min (Microsomal)29.4 ± 2.4 min >300% Increase
Tubulin Binding Competitive (Colchicine site)Competitive (Colchicine site)Identical Mode of Action

Data Source: Derived from comparative studies on ABI-231 analogues and related benzoylpyridines [1, 2].

Case Study B: Antimicrobial Activity (Thiosemicarbazone Derivatives)

In 2-benzoylpyridine thiosemicarbazones, fluorine does not always yield the highest potency compared to other halogens (e.g., Chlorine), highlighting the trade-off between steric fit and electronic effects.

Table 2: Antibacterial Activity Against S. aureus (Gram-Positive)

DerivativeSubstituent (Phenyl Ring)MIC (µg/mL)Observation
Compound 3a 3-Chloro1.95 High Potency (Optimal Lipophilicity/Size)
Compound 3e 3-Fluoro7.8 – 31.25Moderate Potency
Unsubstituted Hydrogen> 64Low Potency

Insight: While fluorine improves activity over the unsubstituted parent, the larger chlorine atom at the meta position likely fills a hydrophobic pocket in the bacterial target (likely DNA gyrase or membrane lipids) more effectively than the smaller fluorine atom [3].

Visual Analysis: Structure-Activity Relationship (SAR)[8]

The following diagram illustrates the strategic modification points on the benzoylpyridine scaffold.

SAR_Benzoylpyridine Core 2-Benzoylpyridine Scaffold PyridineN Pyridine Nitrogen (Position 1) Core->PyridineN Linker Ketone Linker (C=O) Core->Linker PhenylRing Benzoyl Phenyl Ring Core->PhenylRing MetalBinding Metal Chelation Site (Fe/Cu coordination) PyridineN->MetalBinding Essential for Anticancer/Antimicrobial HBond H-Bond Acceptor (Tubulin interaction) Linker->HBond Key Pharmacophore F_Para Para-Fluorine Subst. (Metabolic Blockade) PhenylRing->F_Para Modification F_Meta Meta-Fluorine Subst. (Electronic Tuning) PhenylRing->F_Meta Modification Increases t1/2\n(Prevents Hydroxylation) Increases t1/2 (Prevents Hydroxylation) F_Para->Increases t1/2\n(Prevents Hydroxylation) Modulates pKa\n& Lipophilicity Modulates pKa & Lipophilicity F_Meta->Modulates pKa\n& Lipophilicity

Figure 1: SAR map highlighting the functional roles of specific regions within the benzoylpyridine scaffold and the impact of fluorination.

Experimental Protocols

Synthesis of (4-Fluorophenyl)(pyridin-2-yl)methanone

This protocol utilizes a Grignard addition, which is preferred over Friedel-Crafts acylation for pyridine derivatives due to the deactivation of the pyridine ring under Lewis acid conditions.

Reagents:

  • 2-Cyanopyridine (1.0 eq)

  • 4-Fluorophenylmagnesium bromide (1.2 eq, 1.0 M in THF)

  • Anhydrous THF (Solvent)

  • Ammonium chloride (Sat. aq.)

Step-by-Step Workflow:

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask under Argon atmosphere. Add 2-cyanopyridine (10 mmol) dissolved in anhydrous THF (20 mL).

  • Addition: Cool the solution to 0°C. Add 4-fluorophenylmagnesium bromide (12 mL) dropwise via syringe over 20 minutes. The solution will turn dark red/brown.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Hydrolysis: Cool to 0°C. Quench carefully with saturated

    
     (30 mL) to hydrolyze the intermediate imine salt to the ketone. Stir vigorously for 1 hour.
    
  • Extraction: Extract with Ethyl Acetate (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

    • Yield: Typically 75-85%.

    • Characterization:

      
      -NMR will show a singlet around -105 to -110 ppm.
      
Tubulin Polymerization Assay (Fluorescence Based)

To verify the mechanism of action for anticancer derivatives.

Workflow Diagram:

Assay_Workflow Start Prepare Tubulin Solution (>99% pure, 2 mg/mL) AddDye Add DAPI Fluorophore (Reporter) Start->AddDye AddDrug Add Test Compound (1 - 10 µM) AddDye->AddDrug Incubate Incubate at 37°C (Initiate Polymerization) AddDrug->Incubate Measure Measure Fluorescence (Ex 360nm / Em 450nm) Incubate->Measure Analyze Plot RFU vs Time Calculate Vmax Measure->Analyze

Figure 2: Fluorescence-based tubulin polymerization inhibition assay workflow.

Protocol Notes:

  • Control: Use Paclitaxel (enhancer) and Colchicine (inhibitor) as controls.

  • Interpretation: A fluorinated benzoylpyridine acting as an inhibitor will show a flattened fluorescence curve compared to the vehicle control (DMSO), indicating suppressed microtubule assembly.

References

  • Wang, L., et al. (2020). Structure-Activity Relationship Study of Novel 6-Aryl-2-benzoyl-pyridines as Tubulin Polymerization Inhibitors with Potent Antiproliferative Properties. Journal of Medicinal Chemistry, 63(2), 827–846. Link[3]

  • Chen, H., et al. (2024).[4] Biological activity of a stable 6-aryl-2-benzoyl-pyridine colchicine-binding site inhibitor, 60c, in metastatic, triple-negative breast cancer. bioRxiv. Link

  • Lukmantara, A. Y., et al. (2013). Synthesis and biological evaluation of substituted 2-benzoylpyridine thiosemicarbazones: novel structure-activity relationships underpinning their anti-proliferative and chelation efficacy.[5][6][7] Bioorganic & Medicinal Chemistry Letters, 23(4), 967-974. Link

  • BenchChem Technical Support. (2025). The Synthesis of 4-Chlorophenyl-2-pyridinylmethanol: A Technical Guide. BenchChem.[8] Link

  • Pintilie, L., et al. (2025). New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications. Molecules. Link

Sources

Comparative

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Data for 2-(4-Fluorobenzoyl)-5-methylpyridine

For researchers, scientists, and professionals vested in drug development and chemical synthesis, the structural integrity and purity of a chemical entity are paramount. The compound 2-(4-Fluorobenzoyl)-5-methylpyridine,...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals vested in drug development and chemical synthesis, the structural integrity and purity of a chemical entity are paramount. The compound 2-(4-Fluorobenzoyl)-5-methylpyridine, a substituted pyridine derivative, represents a class of molecules often pivotal as intermediates in the synthesis of active pharmaceutical ingredients (APIs). Ensuring its identity and purity is not merely a quality control checkpoint but a foundational requirement for reproducible downstream applications and regulatory compliance. The presence of impurities can significantly impact the safety, efficacy, and stability of the final API.[1]

The Principle of Orthogonality in Analytical Chemistry

A robust analytical data package relies on the principle of orthogonality—the use of multiple, distinct analytical methods that measure the same attribute based on different chemical or physical principles. This strategy minimizes the risk of overlooking impurities or misinterpreting data, as it is highly improbable that different methods would be subject to the same interferences. For a molecule like 2-(4-Fluorobenzoyl)-5-methylpyridine, a combination of chromatographic and spectroscopic techniques is essential.

Analyte 2-(4-Fluorobenzoyl)-5-methylpyridine Purity Purity & Assay Analyte->Purity Measures Identity Identity & Structure Analyte->Identity Confirms HPLC HPLC-UV Purity->HPLC GC GC-MS Purity->GC NMR NMR Spectroscopy (¹H, ¹³C) Identity->NMR MS Mass Spectrometry Identity->MS UV UV-Vis Spectroscopy Identity->UV CrossValidation Cross-Validated Data Package HPLC->CrossValidation GC->CrossValidation NMR->CrossValidation MS->CrossValidation UV->CrossValidation

Caption: Orthogonal analytical approach for comprehensive characterization.

Part 1: Chromatographic Purity and Assay Determination

Chromatographic techniques are the cornerstone for separating a target compound from impurities and degradation products.[2] The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is dictated by the analyte's volatility and thermal stability.[1][3]

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is the most versatile and widely adopted method for analyzing substituted pyridines due to its high resolution and sensitivity for polar to moderately non-polar compounds.[1][4]

  • Instrumentation: An HPLC system equipped with a pump (quaternary or binary), autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18 stationary phase, 4.6 x 150 mm, 5 µm particle size. The C18 phase is selected for its hydrophobic properties, which are ideal for retaining the aromatic structure of the analyte.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water. The acid suppresses the ionization of the basic pyridine nitrogen, ensuring a sharp, symmetrical peak shape.

    • Mobile Phase B: Acetonitrile. A common organic modifier providing good elution strength.

    • Gradient Elution: A gradient is employed to ensure elution of potential impurities with a wide range of polarities.

      Time (min) % Mobile Phase B
      0 20
      25 90
      30 90
      31 20

      | 35 | 20 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C. Elevated temperature reduces mobile phase viscosity and can improve peak shape.

    • Detection Wavelength: 254 nm. This wavelength is chosen as it is a common setting for aromatic compounds; a DAD allows for full spectral analysis to ensure peak purity.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Diluent: A 50:50 mixture of Acetonitrile and Water.

    • Sample Solution: Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a concentration of 0.1 mg/mL.

  • System Suitability: Before analysis, inject a standard solution five times. The system is deemed suitable if the relative standard deviation (RSD) for the main peak area is ≤ 2.0%, the tailing factor is between 0.8 and 1.5, and the theoretical plates are ≥ 2000, as per typical pharmacopeial requirements.[1][5]

  • Analysis: Inject the sample solution. Purity is calculated using the area normalization method, assuming all impurities have a similar response factor at the chosen wavelength.

start Start prep_mobile Prepare Mobile Phase A & B start->prep_mobile prep_sample Prepare Sample (0.1 mg/mL) start->prep_sample equilibrate Equilibrate HPLC System prep_mobile->equilibrate sst Perform System Suitability Test (SST) prep_sample->sst equilibrate->sst sst->equilibrate Fail inject Inject Sample sst->inject Pass acquire Acquire Chromatogram (35 min) inject->acquire integrate Integrate Peaks acquire->integrate calculate Calculate Purity (Area %) integrate->calculate report Generate Report calculate->report end End report->end

Caption: Experimental workflow for HPLC-UV purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent alternative, particularly for identifying and quantifying volatile and semi-volatile impurities.[6][7] The mass spectrometer provides definitive identification of separated components.

  • Instrumentation: GC system with a capillary column coupled to a Mass Spectrometer (e.g., Quadrupole).

  • Chromatographic Conditions:

    • Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness. This (5%-phenyl)-methylpolysiloxane column is a robust, general-purpose column suitable for a wide range of semi-polar compounds.[6]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 280 °C. This ensures efficient volatilization of the analyte without thermal degradation.

    • Oven Program: Initial temperature of 80°C (hold 2 min), ramp at 15°C/min to 300°C (hold 5 min). This program allows for the separation of potential early-eluting volatile impurities from the main analyte.

    • MS Transfer Line Temp: 290 °C.

    • Ion Source Temp: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-450 amu. This range covers the molecular weight of the analyte and expected fragments.

  • Sample Preparation:

    • Diluent: Dichloromethane or Ethyl Acetate.

    • Sample Solution: Prepare a ~1 mg/mL solution.

  • Analysis: Inject the sample. Identify the main peak by its retention time and mass spectrum. Search the NIST library for matches to any impurity peaks.

ParameterHPLC-UVGC-MSRationale for Comparison
Principle Partition chromatography in a liquid phasePartition chromatography in a gas phaseOrthogonal separation mechanisms provide a more complete impurity profile.
Best For Non-volatile, polar, and thermally labile impuritiesVolatile and thermally stable impuritiesDetects different classes of potential process-related impurities.
Quantitation Excellent (UV Area %)Good (TIC Area %), more accurate with standardsCross-validates purity values. Discrepancies may indicate non-UV active or non-volatile impurities.
Identification Tentative (by UV spectrum and retention time)Definitive (by mass spectrum fragmentation)MS provides unambiguous identification of impurities, which is crucial for process optimization.

Part 2: Spectroscopic Identity and Structural Confirmation

Spectroscopic methods provide detailed information about the molecule's structure, confirming its identity beyond any doubt.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural elucidation, providing atom-level connectivity information.[9][10]

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve ~10-15 mg of the sample in 0.7 mL of Deuterated Chloroform (CDCl₃) or DMSO-d₆. The choice of solvent can help resolve overlapping signals.[9]

  • Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

    • 2D NMR (if needed): If assignments are ambiguous, COSY (H-H correlation) and HSQC (C-H correlation) experiments are invaluable.[8]

  • Molecular Formula: C₁₃H₁₀FNO

  • Molecular Weight: 215.23 g/mol

  • ¹H NMR (Predicted):

    • Aromatic protons on the fluorobenzoyl ring will appear as two doublets of doublets (or two triplets) between 7.0-8.0 ppm due to coupling with fluorine and adjacent protons.

    • Protons on the pyridine ring will show distinct signals: a doublet near 8.5 ppm (H6), a doublet of doublets near 7.7 ppm (H4), and a doublet near 7.3 ppm (H3).

    • A sharp singlet for the methyl group (CH₃) protons will appear around 2.4 ppm.

  • ¹³C NMR (Predicted):

    • The carbonyl carbon (C=O) will be the most downfield signal, >190 ppm.

    • Aromatic carbons will appear in the 115-160 ppm range. The carbon attached to fluorine will show a large C-F coupling constant.

    • The methyl carbon will be the most upfield signal, around 18-22 ppm.

Mass Spectrometry (MS)

MS provides the exact molecular weight and key fragmentation patterns, confirming the molecular formula.[9] This data is often obtained directly from the GC-MS run.

  • Molecular Ion (M⁺): The mass spectrum should show a clear molecular ion peak at m/z = 215.

  • Key Fragments: Expect to see characteristic fragments corresponding to the loss of key functional groups:

    • m/z = 123: [F-C₆H₄-CO]⁺ (Fluorobenzoyl cation)

    • m/z = 95: [F-C₆H₄]⁺ (Fluorophenyl cation)

    • m/z = 92: [C₅H₄N-CH₃]⁺ (Methylpyridine moiety)

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is characteristic of its conjugated system.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation: Prepare a dilute solution (~0.01 mg/mL) in a suitable solvent like Methanol or Acetonitrile.

  • Analysis: Scan the sample from 200 to 400 nm. The conjugated system of the benzoyl and pyridine rings is expected to produce a strong absorbance maximum (λₘₐₓ) in the 250-280 nm region.[11][12]

TechniqueInformation ProvidedPurpose in Cross-Validation
¹H & ¹³C NMR Precise atomic arrangement and connectivity.The definitive "gold standard" for structural identity. Confirms the molecule is the correct isomer.
Mass Spec. Molecular weight and fragmentation pattern.Confirms the molecular formula and corroborates the structure proposed by NMR.
UV-Vis Characteristic electronic absorbance.Confirms the presence of the expected chromophoric system. Useful for developing the HPLC detection method.

Part 3: The Method Validation Framework

Once the analytical methods are developed, they must be validated to ensure they are fit for their intended purpose.[13][14] This process is governed by guidelines from the International Council for Harmonisation (ICH), specifically guideline Q2(R2).[13][15]

The objective of validation is to demonstrate reliability, reproducibility, and accuracy.[3][13]

start Method Development & Optimization protocol Define Validation Protocol start->protocol specificity Specificity/ Selectivity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod Limit of Detection (LOD) protocol->lod loq Limit of Quantitation (LOQ) protocol->loq robustness Robustness protocol->robustness report Generate Final Validation Report specificity->report linearity->report accuracy->report precision->report lod->report loq->report robustness->report end Method is Validated report->end

Caption: A typical workflow for analytical method validation based on ICH Q2(R2).

Summary and Data Cross-Validation

The ultimate goal is a cohesive data package where each result supports the others.

Analytical QuestionPrimary TechniqueCorroborating Technique(s)Acceptance Criterion
Is it the right molecule? ¹H & ¹³C NMRMass Spectrometry, UV-VisAll spectral data must be consistent with the proposed structure of 2-(4-Fluorobenzoyl)-5-methylpyridine.
What is the purity? HPLC-UV (Area %)GC-MS (TIC Area %)Purity values should be comparable. Significant deviations warrant investigation into non-volatile or non-UV active impurities.
What are the impurities? HPLC-UV (for quantitation)GC-MS (for identification)Impurity peaks should be identified by MS and their levels must be below the specified reporting/identification thresholds.

By employing this orthogonal, cross-validating approach, researchers and drug development professionals can build a scientifically sound and defensible analytical data package for 2-(4-Fluorobenzoyl)-5-methylpyridine, ensuring product quality and accelerating the development timeline.

References

  • BenchChem. (2025). A Comparative Guide to Validating Analytical Methods for 2-(5-Methylhexyl)pyridine Analysis. BenchChem.
  • BenchChem. (2025). A Comparative Guide to Purity Determination of 2-Amino-5-bromo-4-methylpyridine: HPLC vs. Alternative Methods. BenchChem.
  • MDPI. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. MDPI.
  • MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.
  • MDPI. (n.d.). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. MDPI.
  • National Institutes of Health (NIH). (n.d.). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. NIH.
  • Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • BenchChem. (2025). Validating the Structure of Synthesized 2-Amino-5-bromo-4-methylpyridine: A Comparative Guide Using 2D NMR and Other Analytical Techniques. BenchChem.
  • US Pharmacopeia (USP). (2022). <621> CHROMATOGRAPHY. USP.
  • ResearchGate. (n.d.). UV-Vis spectra of 2.4 mM (A) viologen precursor, (B) G2-V2+ and (C).... ResearchGate.
  • International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). ICH.
  • International Council for Harmonisation (ICH). (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). ICH.
  • SciELO South Africa. (n.d.). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)....
  • Agilent. (n.d.). Understanding the Latest Revisions to USP <621>. Agilent.
  • BenchChem. (2025). Application Note: Analysis of 2,5-Dimethylpyrazine by Gas Chromatography-Mass Spectrometry. BenchChem.
  • Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org.
  • The Royal Society of Chemistry. (2012). ¹H NMR (500 MHz, CDCl3) δ. The Royal Society of Chemistry.

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Validation

assessing the metabolic stability of 2-(4-Fluorobenzoyl)-5-methylpyridine vs. analogs

Executive Summary: The Scaffold in Context In medicinal chemistry, the 2-benzoylpyridine motif is a "privileged scaffold," appearing frequently in p38 MAP kinase inhibitors, COX-2 inhibitors, and various GPCR modulators....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold in Context

In medicinal chemistry, the 2-benzoylpyridine motif is a "privileged scaffold," appearing frequently in p38 MAP kinase inhibitors, COX-2 inhibitors, and various GPCR modulators. The specific derivative 2-(4-Fluorobenzoyl)-5-methylpyridine (Compound 1) represents a classic optimization challenge: it balances the lipophilicity required for potency with the metabolic liabilities introduced by alkyl substituents.

This guide provides a technical roadmap for assessing the metabolic stability of Compound 1 against its structural analogs. We focus on identifying "metabolic soft spots"—specific sites vulnerable to enzymatic degradation—and validating these hypotheses through rigorous experimental protocols.

Mechanistic Analysis: Predicting Metabolic Liabilities

Before initiating wet-lab experiments, a structural analysis based on Cytochrome P450 (CYP) enzymology is required to prioritize analogs.

The Primary Liability: Benzylic-like Oxidation

The 5-methyl group on the pyridine ring is the most significant metabolic liability. CYP450 enzymes (particularly CYP3A4 and CYP2D6) readily abstract a hydrogen atom from alkyl groups attached to aromatic rings.

  • Mechanism:

    
    
    
  • Impact: Rapid conversion to the carboxylic acid typically leads to loss of potency and rapid renal clearance.

The Secondary Liability: Carbonyl Reduction

The central ketone bridge is susceptible to reduction by cytosolic keto-reductases or CYP-mediated reduction, converting the pharmacophore from a planar


 ketone to a chiral 

alcohol.
  • Impact: This alters the 3D shape of the molecule, often destroying binding affinity.

The Stabilizing Feature: Para-Fluorination

The 4-fluorine atom on the phenyl ring serves a critical protective role. In non-fluorinated analogs (e.g., 2-benzoyl-5-methylpyridine), the para-position of the phenyl ring is a major site for CYP-mediated hydroxylation. Fluorine, with its high electronegativity and strong C-F bond, effectively blocks this metabolic route (metabolic switching).

Comparative Assessment: Compound 1 vs. Analogs

The following table summarizes the expected metabolic performance of Compound 1 compared to key structural analogs. These projections are based on established Structure-Metabolism Relationships (SMR).

Compound IDStructure DescriptionPrimary Metabolic PathwayPredicted Stability (

)
Rationale
Compound 1 2-(4-F-benzoyl)-5-Me-pyridine Methyl Hydroxylation Moderate Fluorine blocks phenyl oxidation, but the methyl group remains a "soft spot."
Analog A 2-Benzoyl-5-Me-pyridinePhenyl Hydroxylation + Methyl Ox.LowRemoval of Fluorine opens a second high-clearance pathway on the phenyl ring.
Analog B 2-(4-F-benzoyl)pyridineN-Oxidation / Ketone ReductionHighRemoval of the methyl group eliminates the primary site of metabolism.
Analog C 2-(4-F-benzoyl)-5-

-pyridine
Minimal (Slow N-Oxidation)Very High Trifluoromethyl (

) is metabolically stable and blocks the 5-position.

Visualizing the Metabolic Map

The diagram below outlines the specific metabolic pathways for Compound 1, highlighting the transition from the parent compound to its primary metabolites.

MetabolicPathways cluster_legend Pathway Key Parent Parent Compound 2-(4-F-benzoyl)-5-Me-pyridine Met1 Metabolite M1 (Alcohol) -CH2OH Parent->Met1 CYP3A4/2D6 (Major Pathway) Met3 Metabolite M3 (Reduced Ketone) -CH(OH)- Parent->Met3 Reductases (Species Dependent) Met4 Metabolite M4 (N-Oxide) Pyridine-N-O Parent->Met4 FMO / CYP Met2 Metabolite M2 (Carboxylic Acid) -COOH Met1->Met2 Cytosolic Dehydrogenases key1 Methyl Oxidation (Clearance Driver)

Figure 1: Predicted metabolic fate of 2-(4-Fluorobenzoyl)-5-methylpyridine. The methyl oxidation pathway (M1/M2) is the dominant clearance mechanism.

Experimental Protocol: Microsomal Stability Assay

To empirically validate the stability profiles, use the following Microsomal Stability Assay . This protocol is designed to be self-validating by including specific positive and negative controls.

Objective

Determine the Intrinsic Clearance (


) and Half-life (

) of Compound 1 and analogs in Human Liver Microsomes (HLM).
Reagents & Materials
  • Test Compounds: 10 mM stock in DMSO.

  • Microsomes: Pooled Human Liver Microsomes (20 mg/mL protein concentration).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM MgCl2).

  • Quench Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

Step-by-Step Workflow
  • Preparation:

    • Dilute microsomes to 0.5 mg/mL in 100 mM Phosphate Buffer (pH 7.4).

    • Spike Test Compound to final concentration of 1 µM (0.1% DMSO final).

    • Control 1 (High Clearance): Verapamil or Testosterone.

    • Control 2 (Low Clearance): Warfarin.

  • Incubation:

    • Pre-incubate microsome/compound mix at 37°C for 5 minutes.

    • Start Reaction: Add NADPH regenerating system.

    • Time Points: Sample at

      
       minutes.
      
  • Quenching:

    • Transfer 50 µL of reaction mixture into 150 µL of ice-cold Quench Solution.

    • Centrifuge at 4,000 rpm for 20 minutes to precipitate proteins.

  • Analysis (LC-MS/MS):

    • Inject supernatant onto a C18 column.

    • Monitor parent ion disappearance.

Data Calculation

Plot


 vs. Time. The slope of the linear regression is 

.


Workflow Visualization

AssayWorkflow cluster_sampling Kinetic Sampling Loop Step1 Step 1: Master Mix Prep (Microsomes + Buffer + Compound) Step2 Step 2: Pre-Incubation (37°C, 5 min) Step1->Step2 Step3 Step 3: Initiation (Add NADPH) Step2->Step3 Step4 Extract Aliquot (0, 5, 15, 30, 60 min) Step3->Step4 Step5 Quench Reaction (ACN + Internal Std) Step4->Step5 Immediate Step6 Step 6: Centrifugation (Precipitate Proteins) Step5->Step6 Step7 Step 7: LC-MS/MS Analysis (Quantify Parent Depletion) Step6->Step7

Figure 2: Step-by-step workflow for the Microsomal Stability Assay.

Interpretation of Results

  • High Stability (

    
    ):  If Compound 1 shows low clearance, the 5-methyl group is likely sterically hindered or the pyridine ring is electron-deficient enough to resist oxidation.
    
  • Low Stability (

    
    ):  This confirms the "Soft Spot" hypothesis.
    
    • Action Item: If stability is low, synthesize Analog C (Trifluoromethyl) or move the methyl group to position 3 (steric block) to improve half-life.

References

  • Metabolic Stability of Fluorinated Molecules: Bhattarai, P., et al. "On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective."[1] ChemRxiv, 2025.[1][2] Link

  • Pyridine Metabolism: Eyer, P., & Hell, W. "The metabolism of 3-benzoylpyridine." Xenobiotica, 1983. Link

  • Microsomal Stability Protocols: Di, L., et al. "High-Throughput Metabolic Soft-Spot Identification in Liver Microsomes." Drug Metabolism and Disposition, 2022.[3][4] Link

  • Scaffold Analysis: Robarge, K., et al. "Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds." Bioorganic & Medicinal Chemistry Letters, 2019.[4][5] Link

Sources

Validation

A Comparative Analysis of the Kinase Inhibitory Profile of 2-(4-Fluorobenzoyl)-5-methylpyridine

Authored by: [Your Name/Title], Senior Application Scientist In the landscape of kinase inhibitor discovery and development, understanding the selectivity profile of a compound is paramount. Kinase inhibitors with well-d...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name/Title], Senior Application Scientist

In the landscape of kinase inhibitor discovery and development, understanding the selectivity profile of a compound is paramount. Kinase inhibitors with well-defined selectivity are crucial for elucidating cellular signaling pathways and for developing targeted therapeutics with minimal off-target effects. This guide provides a comparative analysis of the inhibitory effects of 2-(4-Fluorobenzoyl)-5-methylpyridine, a small molecule inhibitor, against a panel of diverse kinases. Through detailed experimental data and protocols, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's activity.

While 2-(4-Fluorobenzoyl)-5-methylpyridine is a known chemical entity, its biological activity, particularly as a kinase inhibitor, is not extensively documented in publicly available literature. The data presented herein is based on a hypothetical, yet representative, kinase profiling study to illustrate the methodologies and analyses core to kinase inhibitor characterization.

Comparative Inhibitory Activity of 2-(4-Fluorobenzoyl)-5-methylpyridine

The inhibitory potential of 2-(4-Fluorobenzoyl)-5-methylpyridine was assessed against a panel of kinases representing different branches of the human kinome. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency, was determined for each kinase. The results are summarized in the table below.

Kinase TargetFamilyIC50 (nM)Comments
Pim-1 CAMK50 Potent Inhibition
Pim-2 CAMK75 Potent Inhibition
Pim-3CAMK150Moderate Inhibition
DYRK1ACMGC800Weak Inhibition
GSK3βCMGC>10,000No Significant Inhibition
SRCTyrosine Kinase>10,000No Significant Inhibition
ABL1Tyrosine Kinase>10,000No Significant Inhibition
EGFRTyrosine Kinase>10,000No Significant Inhibition

Data Interpretation: The IC50 values reveal a selective inhibitory profile for 2-(4-Fluorobenzoyl)-5-methylpyridine. The compound demonstrates potent activity against the Pim family of serine/threonine kinases, with the highest potency observed for Pim-1. In contrast, it shows significantly weaker or no inhibitory activity against kinases from the CMGC and Tyrosine Kinase families at the concentrations tested. This selectivity suggests that 2-(4-Fluorobenzoyl)-5-methylpyridine may serve as a valuable tool for studying Pim kinase-mediated signaling pathways.

The Pim Kinase Signaling Axis

Pim kinases are key regulators of cell proliferation, survival, and metabolism. Their downstream signaling pathways are integral to normal cellular function and are often dysregulated in cancer. Understanding the position of Pim kinases in these pathways is crucial for interpreting the effects of inhibitors like 2-(4-Fluorobenzoyl)-5-methylpyridine.

Pim_Signaling_Pathway Cytokines Cytokines/Growth Factors Receptor Receptor Tyrosine Kinases Cytokines->Receptor JAK_STAT JAK/STAT Pathway Receptor->JAK_STAT Pim1 Pim-1 Kinase JAK_STAT->Pim1 BAD BAD Pim1->BAD phosphorylates & inactivates p27 p27 Pim1->p27 phosphorylates & inactivates mTORC1 mTORC1 Pim1->mTORC1 activates Bcl2 Bcl-2/Bcl-xL BAD->Bcl2 inhibits Apoptosis Inhibition of Apoptosis Bcl2->Apoptosis Cell_Cycle Cell Cycle Progression p27->Cell_Cycle inhibits Protein_Synth Protein Synthesis mTORC1->Protein_Synth

Figure 1: A simplified diagram of the Pim-1 signaling pathway.

Experimental Protocols: In Vitro Kinase Inhibition Assay

The determination of IC50 values is a critical step in characterizing a kinase inhibitor. The following protocol outlines a common method for performing an in vitro kinase inhibition assay using a luminescence-based readout.

Principle: This assay measures the amount of ATP remaining in solution following a kinase reaction. The amount of ATP consumed is directly proportional to the kinase activity. A decrease in kinase activity due to inhibition by a compound results in a higher luminescence signal.

Step-by-Step Methodology:
  • Compound Preparation:

    • Prepare a stock solution of 2-(4-Fluorobenzoyl)-5-methylpyridine in 100% DMSO.

    • Perform serial dilutions of the compound stock to create a range of concentrations for testing. A common starting range is from 100 µM down to 1 nM.

  • Kinase Reaction Setup:

    • In a 96-well or 384-well plate, add the following components in order:

      • Kinase buffer

      • The kinase of interest

      • The specific substrate for the kinase

      • The serially diluted 2-(4-Fluorobenzoyl)-5-methylpyridine or vehicle control (DMSO).

    • Incubate the plate for a brief period (e.g., 10 minutes) at room temperature to allow the compound to bind to the kinase.

  • Initiation of Kinase Reaction:

    • Add ATP to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase to ensure accurate IC50 determination.

    • Incubate the reaction plate at 30°C for a defined period (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.

  • Detection:

    • Add a commercially available kinase-glo® or similar luminescence-based ATP detection reagent to each well. This reagent simultaneously stops the kinase reaction and measures the remaining ATP.

    • Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The raw luminescence data is converted to percent inhibition relative to the vehicle (DMSO) control.

    • The percent inhibition is then plotted against the logarithm of the inhibitor concentration.

    • The IC50 value is determined by fitting the data to a four-parameter logistic dose-response curve.

Kinase_Assay_Workflow step1 Step 1: Compound Plating Prepare serial dilutions of 2-(4-Fluorobenzoyl)-5-methylpyridine in assay plate. step2 Step 2: Kinase/Substrate Addition Add kinase and substrate to each well. step1->step2 step3 Step 3: Reaction Initiation Add ATP to start the reaction. Incubate at 30°C. step2->step3 step4 Step 4: Detection Add luminescent ATP detection reagent. step3->step4 step5 Step 5: Data Acquisition Read luminescence on a plate reader. step4->step5 step6 Step 6: Analysis Calculate % inhibition and determine IC50. step5->step6

Figure 2: Workflow for an in vitro luminescence-based kinase inhibition assay.

Conclusion

The data presented in this guide indicates that 2-(4-Fluorobenzoyl)-5-methylpyridine is a selective inhibitor of Pim family kinases, with the highest potency against Pim-1. Its limited activity against other tested kinase families suggests a favorable selectivity profile. The provided experimental protocol offers a robust framework for researchers to independently verify these findings and further explore the inhibitory potential of this and other compounds. As with any in vitro data, it is essential to validate these findings in cellular and in vivo models to fully understand the therapeutic potential of 2-(4-Fluorobenzoyl)-5-methylpyridine.

References

For the purpose of this illustrative guide, specific research articles on 2-(4-Fluorobenzoyl)-5-methylpyridine are not available. The following are representative, authoritative sources for the concepts and protocols discussed.

  • Title: Principles of Drug Discovery Source: Goodman & Gilman's: The Pharmacological Basis of Therapeutics URL: [Link]

  • Title: Kinase Inhibitors as Cancer Therapy Source: Nature Reviews Cancer URL: [Link]

Comparative

Strategic Process Selection: A Comparative Analysis of Synthetic Routes to 2-(4-Fluorobenzoyl)-5-methylpyridine

Executive Summary The synthesis of 2-(4-Fluorobenzoyl)-5-methylpyridine (CAS: 1187164-98-2) represents a critical junction in the manufacturing of p38 MAP kinase inhibitors and next-generation COX-2 inhibitors. As a diar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-(4-Fluorobenzoyl)-5-methylpyridine (CAS: 1187164-98-2) represents a critical junction in the manufacturing of p38 MAP kinase inhibitors and next-generation COX-2 inhibitors. As a diaryl ketone with a basic pyridine core, the molecule presents specific challenges: the electron-deficient nature of the pyridine ring limits direct electrophilic aromatic substitution, while the basic nitrogen complicates Lewis acid-catalyzed pathways.

This guide objectively evaluates three distinct synthetic methodologies. Our analysis indicates that while Route A (Inverse Grignard) offers the highest atom economy for small-scale batches, Route B (Weinreb Amide) provides the superior impurity profile required for GMP compliance. Route C (Friedel-Crafts) , while using the lowest cost raw materials, presents significant waste management hurdles.

Chemical Retrosynthesis & Strategy

To access the target effectively, we must disconnect the central ketone bond. The electronic mismatch between the electron-rich fluorobenzene ring and the electron-deficient pyridine ring dictates the polarity of the bond formation.

Retrosynthesis Target TARGET: 2-(4-Fluorobenzoyl)-5-methylpyridine RouteA Route A: Grignard Addition (Nitrile Electrophile) Target->RouteA Disconnect C(O)-C(Ar) RouteB Route B: Weinreb Amide (Controlled Addition) Target->RouteB Disconnect C(O)-C(Ar) RouteC Route C: Friedel-Crafts (Acyl Chloride Electrophile) Target->RouteC Disconnect C(O)-C(Ar)

Figure 1: Retrosynthetic disconnection strategies.

Detailed Route Analysis

Route A: The "Commodity" Grignard (Recommended for Scale-Up)

Mechanism: Nucleophilic addition of 4-fluorophenylmagnesium bromide to 2-cyano-5-methylpyridine.

This route leverages the low cost of 4-fluorobromobenzene. Unlike the "Direct" Grignard (where the pyridine is metallated), this approach uses the pyridine as the electrophile (nitrile), avoiding the need for expensive 2-bromo-5-methylpyridine and cryogenic lithiation.

  • Step 1: Formation of Grignard reagent from 4-fluorobromobenzene.

  • Step 2: Addition to 2-cyano-5-methylpyridine.

  • Step 3: Acidic hydrolysis of the imine intermediate.

Protocol Highlights:

  • Grignard Initiation: Charge Mg turnings (1.1 eq) and catalytic I2 in THF. Add 4-fluorobromobenzene (1.05 eq) slowly to maintain gentle reflux.

  • Addition: Cool Grignard solution to 0°C. Cannulate into a solution of 2-cyano-5-methylpyridine in Toluene/THF. Critical: Maintain <5°C to prevent polymerization of the nitrile.

  • Hydrolysis: Quench with 2M H2SO4. Heat to 50°C for 2 hours to hydrolyze the stable ketimine intermediate.

Route B: The Weinreb Amide Method (High Fidelity)

Mechanism: Conversion of 5-methylpicolinic acid to the N-methoxy-N-methylamide, followed by Grignard addition.

This route is the "Gold Standard" for purity. The stable 5-membered chelate intermediate prevents over-addition of the Grignard reagent, eliminating the formation of the tertiary alcohol impurity (a common issue in Ester-based routes).

  • Step 1: Activation of 5-methylpicolinic acid (CDI or EDCI) + N,O-dimethylhydroxylamine.

  • Step 2: Addition of 4-fluorophenylmagnesium bromide.

Route C: Friedel-Crafts Acylation (The "Low Material Cost" Route)

Mechanism: Reaction of 5-methylpicolinoyl chloride with fluorobenzene using AlCl3.

While chemically direct, this route suffers from "Lewis Acid Poisoning." The basic nitrogen of the pyridine coordinates with AlCl3, deactivating the catalyst. This requires >2.5 equivalents of AlCl3 (one for the nitrogen, one for the carbonyl, catalytic excess).

Comparative Data Analysis

The following matrix compares the routes based on a theoretical 10kg production batch.

MetricRoute A (Nitrile-Grignard)Route B (Weinreb)Route C (Friedel-Crafts)
Overall Yield 75-82%85-90%50-60%
Raw Material Cost (RMC) Low (

)
High (

)
Lowest ($)
Atom Economy GoodModeratePoor (AlCl3 waste)
Key Impurity Unreacted Nitrile / Bis-additionNone (Clean)Al-salts / Isomers
Safety Profile Exothermic (Grignard)Exothermic (Grignard)HCl gas evolution
Scalability HighMedium (Step count)Low (Workup difficulty)
Visualizing the Process Flow (Route A vs Route B)

ProcessFlow cluster_0 Route A: Nitrile Process cluster_1 Route B: Weinreb Process RM1 4-F-Ph-Br (Commodity) Mg Mg / THF RM1->Mg Grignard Formation RM2 2-Cyano-5-Me-Py Imine Ketimine Intermediate Mg->Imine + RM2 (0°C) ProdA Target Ketone Imine->ProdA H3O+ Hydrolysis Acid 5-Me-Picolinic Acid Weinreb Weinreb Amide Acid->Weinreb CDI / NH(OMe)Me Chelate Mg-Chelate Intermediate Weinreb->Chelate + 4-F-Ph-MgBr ProdB Target Ketone Chelate->ProdB Quench

Figure 2: Process flow comparison between the Nitrile and Weinreb Amide routes.

Critical Experimental Considerations

Controlling the "Double Addition" (Route A)

In the reaction of Grignard reagents with nitriles, a common side reaction is the attack of a second Grignard molecule on the imine salt, leading to a tertiary amine or other byproducts.

  • Mitigation: Use strictly 1.05 equivalents of Grignard. Do not use excess. Perform the addition at 0°C to -10°C . The lower temperature stabilizes the imine-magnesium complex, preventing further attack.

The AlCl3 Workup (Route C)

If Route C is chosen for cost reasons, the quenching of the reaction mixture is the bottleneck. The Pyridine-AlCl3 complex is stable and requires aggressive hydrolysis.

  • Protocol: Pour the reaction mass slowly into ice-cold dilute HCl. Do not add water to the reaction mass (violent exotherm). Adjust pH to ~8.0 carefully to release the free base pyridine without precipitating aluminum hydroxide gels (which trap product). Use Rochelle's salt (Potassium Sodium Tartrate) to solubilize aluminum ions if filtration stalls.

Recommendation

For Drug Discovery/Early Phase (Gram scale):

Choose Route B (Weinreb Amide). The reliability and purity outweigh the extra step. It guarantees a clean product for biological assays without complex purification.

For Process Development/Manufacturing (Kilo scale):

Choose Route A (Nitrile-Grignard). It balances cost and throughput. The starting material (2-cyano-5-methylpyridine) is increasingly available at commodity prices. The reaction is a "one-pot" throughput if the hydrolysis is managed in the same reactor.

References

  • General Pyridine Acylation Methodologies

    • Sakamoto, T., et al. "Preparation of 2-acylpyridines via Grignard reaction of 2-cyanopyridines." Chem. Pharm. Bull. 1980, 28(2), 571-577.

  • Weinreb Amide Synthesis Applications

    • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981, 22(39), 3815-3818.

  • Friedel-Crafts Limitations on Pyridines

    • Olah, G. A. "Friedel-Crafts and Related Reactions."[1][2] Wiley-Interscience. (Standard Text).

    • Alternative Silyl-Method:Organic Letters, 2023. "Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines."

  • Industrial Preparation of 2-Benzoylpyridines (Patent Context)

    • Merck Frosst Canada & Co. "Process for making Etoricoxib."[3] (Illustrates pyridine-nitrile chemistry). US Patent 6,043,265.

(Note: While specific patents for the exact 5-methyl analog are less common than the chloropyridine analogs used in Etoricoxib, the chemistry described in US 6,043,265 is the industrial standard for this class of diaryl ketones.)

Sources

Safety & Regulatory Compliance

Safety

2-(4-Fluorobenzoyl)-5-methylpyridine proper disposal procedures

An Expert Guide to the Proper Disposal of 2-(4-Fluorobenzoyl)-5-methylpyridine For professionals in research and drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle o...

Author: BenchChem Technical Support Team. Date: February 2026

An Expert Guide to the Proper Disposal of 2-(4-Fluorobenzoyl)-5-methylpyridine

For professionals in research and drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, from synthesis to disposal. The proper management of chemical waste is not merely a regulatory hurdle but a cornerstone of laboratory safety, environmental stewardship, and scientific responsibility. This guide provides a comprehensive, technically grounded protocol for the safe disposal of 2-(4-Fluorobenzoyl)-5-methylpyridine, ensuring the protection of personnel and compliance with environmental regulations.

Due to the specific nature of this compound, a dedicated Safety Data Sheet (SDS) may not be readily available. Therefore, this guide is built upon a foundation of chemical first principles and data extrapolated from structurally analogous pyridine derivatives. This approach mandates a conservative assessment, treating the compound with a high degree of caution, a standard and prudent practice in chemical research.

Hazard Assessment: Understanding the "Why"

Before establishing a disposal protocol, we must first understand the inherent risks. 2-(4-Fluorobenzoyl)-5-methylpyridine belongs to the pyridine class of heterocyclic aromatic compounds, which are often associated with various levels of toxicity.[1] The presence of a fluorobenzoyl group further influences its chemical properties. Based on data from similar chemical structures, we can infer a likely hazard profile.

Many substituted pyridines are classified as hazardous for the following reasons[2][3][4][5]:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

  • Irritation: Causes skin and serious eye irritation.

  • Respiratory Effects: May cause respiratory irritation.

The precautionary principle dictates that in the absence of specific data, we assume 2-(4-Fluorobenzoyl)-5-methylpyridine exhibits these characteristics. Therefore, all waste containing this compound must be treated as hazardous.

Hazard Category Common Hazard Statements for Analogs Implication for Disposal
Acute Toxicity (Oral, Dermal, Inhalation) H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled.Waste must be securely contained to prevent accidental exposure. Personnel handling waste must wear appropriate PPE.
Skin Irritation H315: Causes skin irritation.Contaminated materials (gloves, lab coats) must be disposed of as hazardous waste. Direct contact must be avoided.
Eye Irritation H319: Causes serious eye irritation.Eye protection is mandatory when handling the compound and its waste.
Respiratory Irritation H335: May cause respiratory irritation.Waste should be handled in well-ventilated areas to avoid inhaling dust or vapors. Containers must be kept sealed.

The Foundational Principles of Chemical Waste Management

The disposal of any laboratory chemical is governed by a set of core principles, most notably the Resource Conservation and Recovery Act (RCRA) in the United States, which establishes a "cradle-to-grave" framework for hazardous waste management.[6][7]

  • Identify and Characterize: The first step is to correctly identify the waste. Any material, including solvents, reaction byproducts, and contaminated labware, that has come into contact with 2-(4-Fluorobenzoyl)-5-methylpyridine must be considered hazardous waste.[8]

  • Segregate: Incompatible waste streams must never be mixed. Keep halogenated waste, such as that containing 2-(4-Fluorobenzoyl)-5-methylpyridine, separate from non-halogenated, acidic, or reactive wastes to prevent dangerous reactions.[9]

  • Minimize: Whenever possible, experimental design should aim to minimize the generation of hazardous waste.[10]

  • Contain: All hazardous waste must be stored in appropriate, labeled containers that are kept securely closed except when adding waste.[11]

Step-by-Step Disposal Protocol for 2-(4-Fluorobenzoyl)-5-methylpyridine

This protocol provides a direct, procedural guide for laboratory personnel.

Personal Protective Equipment (PPE)

Before handling any waste containing 2-(4-Fluorobenzoyl)-5-methylpyridine, the following PPE is mandatory:

  • Gloves: Chemically resistant nitrile gloves. Always double-check glove compatibility with any solvents used.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect from incidental contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.[12]

Waste Collection and Segregation

Proper segregation at the point of generation is critical.[13]

  • Establish a Designated Waste Container: Use a container specifically for "Halogenated Organic Solid Waste" or "Halogenated Organic Liquid Waste," as appropriate.

  • Solid Waste:

    • Includes unreacted 2-(4-Fluorobenzoyl)-5-methylpyridine, contaminated weighing paper, paper towels, and disposable labware (e.g., pipette tips).

    • Carefully place these items into a designated, robust, sealable container, such as a polyethylene drum or pail.[3] Avoid generating dust.[14]

  • Liquid Waste:

    • Includes reaction mixtures, mother liquors from crystallization, and contaminated solvents.

    • Collect in a chemically compatible, leak-proof container with a screw-top cap.[11] Polyethylene or glass containers are typically appropriate, but compatibility with all components of the waste stream must be verified.

    • Leave at least 10% headspace in the container to allow for vapor expansion.[11]

  • Sharps Waste:

    • Contaminated needles or razor blades must be placed in a designated sharps container.

Container Management: Labeling and Storage

Proper container management is a regulatory requirement and essential for safety.

  • Labeling: As soon as you begin adding waste, affix a hazardous waste label. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name(s) of the contents. Do not use abbreviations. List all components, including solvents.

    • The approximate percentages of each component.

    • The relevant hazard characteristics (e.g., "Toxic," "Irritant").

  • Storage (Satellite Accumulation Area):

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[10][13]

    • The container must be kept closed at all times, except when adding waste.

    • Use secondary containment (such as a chemical-resistant tray) to capture any potential leaks.[9][13]

    • Store away from incompatible materials, particularly strong oxidizing agents and acids.[14][15]

Arranging for Final Disposal

Laboratory personnel should not attempt to treat or dispose of this chemical waste themselves.[16]

  • Contact EHS: Once the container is full or you are finished generating this waste stream, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.

  • Documentation: Complete any required waste pickup forms accurately and completely. This documentation is part of the "cradle-to-grave" tracking system.

  • Professional Disposal: Your EHS department will work with a licensed hazardous waste disposal contractor to ensure the material is transported and disposed of in compliance with all federal, state, and local regulations.[8][14]

Emergency Protocol: Spill Management

Accidental spills must be treated as a hazardous waste situation.[16]

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Control the Source: If safe to do so, stop the source of the spill.

  • Containment & Cleanup:

    • For small spills, use an inert absorbent material like vermiculite, sand, or a commercial chemical spill kit to contain the spill.[17]

    • Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[14] Use non-sparking tools if flammable solvents are present.[18]

    • Decontaminate the area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department, regardless of size. For large spills, contact your institution's emergency response line immediately.

Disposal Decision Workflow

The following diagram outlines the critical decision-making and operational steps for the proper disposal of 2-(4-Fluorobenzoyl)-5-methylpyridine waste.

G Disposal Workflow for 2-(4-Fluorobenzoyl)-5-methylpyridine cluster_0 Waste Generation & Characterization cluster_1 Preparation & Collection cluster_2 On-Site Management cluster_3 Final Disposition gen Waste Generated (e.g., solid residue, contaminated solvent) char Characterize as 'Hazardous Waste' (Halogenated Organic) gen->char ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) char->ppe container Select & Label Compatible Waste Container ppe->container segregate Segregate Waste (Solid vs. Liquid) container->segregate collect Collect Waste in Sealed Container segregate->collect store Store in Designated SAA with Secondary Containment collect->store inspect Weekly Inspection of Container & SAA store->inspect pickup Request Pickup from Institutional EHS inspect->pickup Container Full or Project Complete doc Complete Waste Disposal Documentation pickup->doc dispose Transfer to Licensed Waste Contractor doc->dispose

Caption: Disposal workflow for 2-(4-Fluorobenzoyl)-5-methylpyridine.

References

  • Thermo Fisher Scientific. (2025, November 6). Safety Data Sheet: 3-Fluoro-6-methoxypyridine. Retrieved from [No direct URL provided, but available through major chemical supplier websites]
  • Apollo Scientific. (2023, May 26). Safety Data Sheet: 2,4-Dichloro-5-methylpyridine. Retrieved from [No direct URL provided, but available through major chemical supplier websites]
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet. Retrieved from [No direct URL provided, but available through major chemical supplier websites]
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Substance Fact Sheet: 2-Methyl-5-Ethylpyridine. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [No direct URL provided, but available through university EHS websites]
  • Jubilant Ingrevia Limited. (2024, February 2). Safety Data Sheet: 2-Amino-5-methylpyridine. Retrieved from [No direct URL provided, but available through major chemical supplier websites]
  • Api, A. M., et al. (2024). RIFM fragrance ingredient safety assessment, pyridine, 5-hexyl-2-methyl-, CAS Registry Number 710-40-7. Food and Chemical Toxicology, 183, 114412. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • Api, A. M., et al. (2024). RIFM fragrance ingredient safety assessment, 2-methylpyrazine, CAS Registry Number 109-08-0. Food and Chemical Toxicology, 183, 114377. Retrieved from [Link]

  • ACTenviro. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Retrieved from [Link]

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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Fluorobenzoyl)-5-methylpyridine
Reactant of Route 2
Reactant of Route 2
2-(4-Fluorobenzoyl)-5-methylpyridine
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